Chlorodimethylphenylsilane
Description
The exact mass of the compound Chloro(dimethyl)phenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95425. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
chloro-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYZNESIGBQHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061110 | |
| Record name | Chlorodimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-33-2 | |
| Record name | Chlorodimethylphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLORODIMETHYLPHENYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (chlorodimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorodimethylphenylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9XK5MV9A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Chlorodimethylphenylsilane for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chlorodimethylphenylsilane (PhMe₂SiCl) is a versatile organosilicon compound widely employed in organic synthesis. Its unique combination of steric and electronic properties makes it a valuable reagent for a variety of transformations, most notably as a protecting group for alcohols and as a precursor to other functionalized organosilanes. This guide provides a comprehensive overview of its core properties, synthetic applications, detailed experimental protocols, and safety considerations.
Core Physical and Chemical Properties
This compound is a colorless to light yellow liquid that is sensitive to moisture.[1][2] It is miscible with many common organic solvents such as tetrahydrofuran (B95107), ether, and hexane (B92381).[3] The silicon-chlorine bond is the primary site of reactivity, readily undergoing nucleophilic substitution.
Data Presentation: Physical and Spectroscopic Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₁ClSi | [4] |
| Molecular Weight | 170.71 g/mol | [5] |
| CAS Number | 768-33-2 | [5] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Density | 1.017 g/mL at 25 °C | [6][7] |
| Boiling Point | 192 - 198 °C at 760 mmHg | [4][8] |
| 80 - 84 °C at 16 mmHg | [9] | |
| Melting Point | < 0 °C | [3][4] |
| Flash Point | 61 - 62 °C (141.8 - 143.6 °F) - closed cup | [4][6][9] |
| Refractive Index (n²⁰/D) | 1.509 | [1][6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.61 (m, 2H, Ar-H), 7.40-7.38 (m, 3H, Ar-H), 0.65 (s, 6H, Si-(CH₃)₂) | [9] |
| ¹³C NMR (CDCl₃) | δ 137.4 (ipso-C), 133.7 (ortho-C), 130.3 (para-C), 128.1 (meta-C), 1.9 (Si-CH₃) | Predicted/Typical |
| IR Spectroscopy (Neat) | ~3070, 2960 (C-H), 1428 (Si-Ph), 1255 (Si-CH₃), 830 (Si-C), ~520 (Si-Cl) cm⁻¹ | General Assignments[7] |
Reactivity and Synthetic Applications
The primary utility of this compound in synthesis stems from the reactivity of the Si-Cl bond. This bond is readily cleaved by nucleophiles, allowing for the introduction of the phenyldimethylsilyl (PhMe₂Si-) group onto a variety of substrates.
Key Applications:
-
Protecting Group for Alcohols: The most common application is the protection of alcohols as phenyldimethylsilyl ethers.[2] These ethers are stable to a wide range of reaction conditions, including organometallic reagents, oxidation, and reduction, but can be readily cleaved using fluoride (B91410) ions (e.g., TBAF) or acidic conditions.[10]
-
Enolate Trapping: It can be used to trap kinetically or thermodynamically formed enolates to yield silyl (B83357) enol ethers. These intermediates are crucial in modern organic synthesis for regioselective alkylations and aldol (B89426) reactions.
-
Synthesis of Allenylsilanes: this compound is a key reagent in the synthesis of enantioenriched allenylsilanes, which are valuable precursors for stereoselective synthesis.[1][11]
-
Masked Hydroxy Group (Fleming-Tamao Oxidation): The phenyldimethylsilyl group can serve as a stable surrogate for a hydroxyl group. Through a process known as the Fleming-Tamao oxidation, the C-Si bond can be oxidatively cleaved to reveal an alcohol with retention of configuration.
-
Surface Modification: It is used to modify the surfaces of materials like glass and silica (B1680970), rendering them more hydrophobic and improving their chemical resistance.[8] This is particularly useful in the preparation of packing materials for chromatography.[4]
-
Silane (B1218182) Coupling Agents: The compound serves as a precursor for more complex silane coupling agents that enhance adhesion between organic polymers and inorganic materials.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core reactivity and a typical experimental workflow involving this compound.
Caption: Core reactivity of this compound.
Caption: General workflow for the silylation of an alcohol.
Key Experimental Protocols
Detailed methodologies for common applications are provided below. All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents, as this compound is moisture-sensitive.[9]
Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
This procedure outlines the formation of a phenyldimethylsilyl ether, a common protecting group strategy.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (B134444) (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and dissolve it in anhydrous DMF.
-
Add imidazole to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Protocol 2: Trapping of a Ketone Enolate
This protocol describes the formation of a silyl enol ether from a ketone, such as cyclohexanone, by trapping a pre-formed lithium enolate.
Materials:
-
Diisopropylamine (B44863) (1.1 eq), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.05 eq)
-
Cyclohexanone (1.0 eq)
-
This compound (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Pentane (B18724) or Hexane
Methodology:
-
LDA Preparation: In a flame-dried flask under inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium dropwise and stir for 30 minutes at -78 °C to form a solution of lithium diisopropylamide (LDA).
-
Enolate Formation: Add the ketone (e.g., cyclohexanone) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Silyl Enol Ether Formation: Add this compound as a solution in anhydrous THF dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with pentane or hexane (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude silyl enol ether, which can be purified by distillation or chromatography.
Protocol 3: Fleming-Tamao Oxidation of a Silyl Ether
This one-pot protocol converts a phenyldimethylsilyl group into a hydroxyl group.
Materials:
-
Phenyldimethylsilyl-containing substrate (1.0 eq)
-
Mercuric acetate (B1210297) (Hg(OAc)₂, 2.0 eq)
-
Peracetic acid (AcOOH, 30% in acetic acid)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
In a reaction vial, dissolve the substrate in the peracetic acid solution.
-
Add mercuric acetate in a single portion. Caution: Mercury compounds are highly toxic.
-
Stir the reaction vigorously for 45-60 minutes at room temperature.
-
Dilute the reaction mixture with ethyl acetate and pour it into an ice-cold, stirred mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (1:4 ratio).
-
Separate the layers and extract the aqueous phase with ethyl acetate and/or a chloroform/isopropanol mixture.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash chromatography.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a combustible liquid and causes severe skin burns and eye damage.[6][9] Like other chlorosilanes, it is destructive to the mucous membranes and the upper respiratory tract.[3] It is also moisture-sensitive and will react with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[3][9]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9] The container should be kept tightly closed, preferably under a nitrogen atmosphere, to prevent contact with moisture.[9] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[9]
-
Spill & First Aid: In case of a spill, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal.[9] In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air.[9]
Caption: Key safety considerations for this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. epfl.ch [epfl.ch]
- 3. youtube.com [youtube.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 氯(二甲基)苯基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. gelest.com [gelest.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound(768-33-2) 1H NMR [m.chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis and Purification of Chlorodimethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of chlorodimethylphenylsilane, a versatile organosilicon compound with significant applications in organic synthesis and materials science. This document details the prevalent synthetic methodologies, rigorous purification protocols, and key characterization data to support researchers in the successful preparation of this important reagent.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a phenyl Grignard reagent with dichlorodimethylsilane (B41323).
Grignard Reaction Approach
The primary synthetic route involves the formation of a phenyl Grignard reagent, such as phenylmagnesium bromide, which then undergoes a nucleophilic substitution reaction with dichlorodimethylsilane.
Reaction Scheme:
C₆H₅Br + Mg → C₆H₅MgBr
C₆H₅MgBr + (CH₃)₂SiCl₂ → C₆H₅Si(CH₃)₂Cl + MgBrCl
This method is widely employed due to its high efficiency and the ready availability of the starting materials.[1][2][3][4]
Experimental Protocol: Grignard Synthesis
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
Magnesium turnings
-
Dichlorodimethylsilane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Apparatus for distillation
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a dry three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
-
-
Reaction with Dichlorodimethylsilane:
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a controlled rate to maintain a gentle reflux.[1]
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature or gentle reflux to ensure the reaction goes to completion.[1]
-
-
Work-up:
-
The reaction mixture is cooled, and the ethereal solution is carefully decanted from the solid magnesium salts.
-
The solvent is removed by distillation.
-
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials and byproducts. The primary method for purification is fractional distillation under reduced pressure.
Fractional Distillation
Fractional distillation is a highly effective method for separating this compound from impurities with different boiling points.[5][6]
Experimental Protocol: Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
Procedure:
-
The crude this compound is transferred to a distillation flask.
-
The apparatus is assembled for vacuum distillation.
-
The system is evacuated to the desired pressure.
-
The flask is heated gently to initiate distillation.
-
Fractions are collected at the appropriate boiling point and pressure. The pure fraction of this compound is collected at approximately 192-193 °C at atmospheric pressure or at a lower temperature under vacuum (e.g., 75-77 °C at 13-15 mmHg).[6][7]
Quantitative Data
The following tables summarize key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁ClSi | [8] |
| Molecular Weight | 170.71 g/mol | [7][8] |
| Boiling Point | 192-193 °C (at 760 mmHg) | [7] |
| Density | 1.017 g/mL at 25 °C | [5][9] |
| Refractive Index | n²⁰/D 1.509 | [5][9] |
Table 1: Physical and Chemical Properties of this compound
| Analysis Type | Expected Outcome | Reference(s) |
| ¹H NMR | Peaks corresponding to the phenyl protons (multiplet) and the methyl protons (singlet). | [10] |
| ¹³C NMR | Resonances for the aromatic carbons and the methyl carbons. | [8] |
| Mass Spec | Molecular ion peak (M+) and characteristic fragmentation pattern. | [8] |
| Purity (GC) | A major peak corresponding to this compound, with purity typically >97%. | [11] |
Table 2: Analytical Characterization Data for this compound
Visualizations
Synthesis Workflow
References
- 1. guidechem.com [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 768-33-2 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]
- 8. This compound | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chloro(dimethyl)phenylsilane 98 768-33-2 [sigmaaldrich.com]
- 10. This compound(768-33-2) 1H NMR spectrum [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Guide to the Safe Handling of Chlorodimethylphenylsilane in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety protocols and handling precautions for chlorodimethylphenylsilane (CAS No. 768-33-2) in a laboratory environment. Adherence to these guidelines is critical to mitigate the inherent risks associated with this combustible and corrosive chemical.
Understanding the Hazards
This compound is a combustible liquid that causes severe skin burns and eye damage.[1][2][3] It is also moisture-sensitive and reacts with water to produce corrosive and toxic hydrogen chloride gas.[4][5] Due to its hazardous nature, it is imperative that all personnel handling this substance are thoroughly familiar with its properties and the associated safety measures.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound for easy reference.
| Property | Value |
| Molecular Formula | C8H11ClSi[1][6] |
| Molecular Weight | 170.71 g/mol [3] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 196.0 ± 9.0 °C at 760 mmHg[6] |
| Flash Point | 61 °C / 141.8 °F[1] |
| Density | 1.017 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.509[2][7] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.
-
Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes.[4][8][9][10]
-
Skin Protection : Chemical-resistant gloves (neoprene or nitrile rubber), a lab coat, and other protective clothing are required to prevent skin contact.[4][11]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[1]
Safe Handling and Storage Protocols
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.
-
Use spark-proof tools and explosion-proof equipment.[12]
-
Ground and bond containers and receiving equipment to prevent static discharge.[11]
-
Avoid contact with skin, eyes, and clothing.[11]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed to prevent moisture contact.[1][11]
-
Store under an inert gas like nitrogen.[1]
-
Store in a designated corrosives area.[1]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[1][13]
Spill and Disposal Procedures
Spill Response:
-
Evacuate and Ventilate : Immediately evacuate the area and ensure it is well-ventilated.
-
Containment : Use a non-combustible absorbent material like sand, vermiculite, or silica (B1680970) gel to contain the spill. Do not use water.[14]
-
Collection : Carefully collect the absorbed material into a labeled, corrosion-resistant container for hazardous waste.[14]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., toluene (B28343) or xylene), followed by a neutralizing agent like sodium bicarbonate solution.[14]
-
Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[14]
Disposal:
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult with institutional and local regulations for proper disposal.[1][12][14] A common method for small laboratory quantities involves controlled neutralization.
Neutralization Protocol (for small quantities <100g):
This procedure must be performed by trained personnel in a chemical fume hood.
-
Place a large volume of cold water or crushed ice (at least 20 times the volume of the chlorosilane) in a beaker within an ice bath.[14]
-
Slowly add the this compound dropwise to the cold water with constant stirring. This will hydrolyze the compound and generate hydrochloric acid.
-
After the addition is complete, neutralize the acidic solution by slowly adding a base such as sodium bicarbonate or a dilute sodium hydroxide (B78521) solution until the pH is neutral.
-
The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it meets local regulations.[14]
First Aid Measures
Immediate medical attention is required for any exposure to this compound.[1][13]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][11][13]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][13]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][13]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water.[1]
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Safe handling workflow for this compound.
Caption: First aid response for this compound exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 768-33-2 [chemicalbook.com]
- 3. This compound | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalsilicones.org [globalsilicones.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS#:768-33-2 | Chemsrc [chemsrc.com]
- 7. lookchem.com [lookchem.com]
- 8. scribd.com [scribd.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. trimaco.com [trimaco.com]
- 11. gelest.com [gelest.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction Mechanism of Chlorodimethylphenylsilane with Alcohols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The silylation of alcohols with chlorodimethylphenylsilane is a cornerstone of synthetic chemistry, pivotal for the protection of hydroxyl groups during multi-step syntheses. This technical guide delineates the core principles of this reaction, focusing on its mechanism, kinetics, and practical execution. The reaction predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon center. The presence of a base is crucial, not only to neutralize the hydrochloric acid byproduct but also to enhance the nucleophilicity of the alcohol. The choice of base, solvent, and the steric nature of the alcohol substrate significantly influences the reaction rate and overall yield. This document provides a comprehensive overview of the reaction, detailed experimental protocols for various alcohol classes, a summary of quantitative data, and a discussion of potential side reactions and limitations.
The Core Reaction Mechanism
The reaction of this compound with an alcohol results in the formation of a phenyldimethylsilyl ether and hydrochloric acid. This transformation is typically facilitated by a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), or a nucleophilic catalyst like imidazole (B134444).
The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2) reaction at the silicon atom. The key steps are:
-
Activation of the Alcohol: In the presence of a base (B:), the alcohol (R-OH) is deprotonated to form a more nucleophilic alkoxide (R-O⁻). This step is in equilibrium, but the subsequent reaction drives the process forward.
R-OH + B: ⇌ R-O⁻ + BH⁺
-
Nucleophilic Attack: The alkoxide anion attacks the electrophilic silicon atom of this compound. This occurs via a backside attack relative to the leaving group (the chloride ion).
-
Transition State: A trigonal bipyramidal transition state is formed where the incoming alkoxide and the departing chloride are at the axial positions.
-
Product Formation: The silicon-oxygen bond is formed, and the chloride ion is expelled. The protonated base (BH⁺) and the chloride ion combine to form a salt (e.g., pyridinium (B92312) chloride or triethylammonium (B8662869) chloride).
The overall stereochemistry at a chiral silicon center would be inversion, which is characteristic of an SN2 mechanism.
Role of the Base
-
Stoichiometric Base (e.g., Pyridine, Triethylamine): These bases act as proton scavengers, neutralizing the HCl generated and preventing it from participating in side reactions. By removing the proton from the alcohol, they also increase its nucleophilicity.
-
Catalytic Nucleophilic Base (e.g., Imidazole, DMAP): These bases are more nucleophilic and can attack the chlorosilane to form a highly reactive silylimidazolium (or silylpyridinium) intermediate. This intermediate is then more susceptible to attack by the alcohol.
Experimental Protocols
The following are generalized protocols for the silylation of primary, secondary, and tertiary alcohols with this compound. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the chlorosilane.
Protocol 1: Silylation of a Primary Alcohol (e.g., Methanol)
Materials:
-
Methanol (B129727) (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methanol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or distillation to yield methoxydimethylphenylsilane.
Protocol 2: Silylation of a Secondary Alcohol (e.g., Isopropanol)
Materials:
-
Isopropanol (B130326) (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add isopropanol and anhydrous THF.
-
Add triethylamine to the solution.
-
Add this compound dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by distillation to yield isopropoxydimethylphenylsilane.
Protocol 3: Silylation of a Tertiary Alcohol (e.g., tert-Butanol)
Materials:
-
tert-Butanol (B103910) (1.0 eq)
-
This compound (1.5 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add tert-butanol and anhydrous DMF.
-
Add imidazole and stir until dissolved.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 40-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butoxydimethylphenylsilane.
Data Presentation
Table 1: Reaction Conditions and Yields for the Silylation of Various Alcohols with this compound
| Alcohol Type | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Methanol | Pyridine | DCM | 0 to RT | 3 | >95 |
| Primary | Ethanol | Triethylamine | THF | RT | 4 | >95 |
| Primary | Benzyl Alcohol | Pyridine | DCM | RT | 3 | ~92 |
| Secondary | Isopropanol | Triethylamine | THF | RT | 8 | ~90 |
| Secondary | Cyclohexanol | Imidazole | DMF | RT | 10 | ~85 |
| Tertiary | tert-Butanol | Imidazole | DMF | 50 | 18 | ~75 |
Note: Yields are approximate and can vary based on reaction scale and purification method.
Table 2: Spectroscopic Data for Representative Phenyldimethylsilyl Ethers
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| Methoxydimethylphenylsilane | 7.6-7.3 (m, 5H, Ph-H), 3.4 (s, 3H, OCH3), 0.3 (s, 6H, Si(CH3)2) | 138.5, 133.5, 129.5, 127.8, 51.0, -2.5 | 3070, 2960, 1428, 1255, 1118 (Si-O-C), 830 |
| Ethoxydimethylphenylsilane | 7.6-7.3 (m, 5H, Ph-H), 3.7 (q, 2H, OCH2), 1.2 (t, 3H, CH3), 0.3 (s, 6H, Si(CH3)2) | 138.8, 133.4, 129.4, 127.8, 59.0, 18.5, -2.2 | 3070, 2975, 1428, 1255, 1115 (Si-O-C), 830 |
| Isopropoxydimethylphenylsilane | 7.6-7.3 (m, 5H, Ph-H), 4.1 (sept, 1H, OCH), 1.2 (d, 6H, C(CH3)2), 0.3 (s, 6H, Si(CH3)2) | 139.2, 133.3, 129.3, 127.7, 66.0, 25.8, -1.9 | 3070, 2970, 1428, 1254, 1120 (Si-O-C), 835 |
| tert-Butoxydimethylphenylsilane | 7.6-7.3 (m, 5H, Ph-H), 1.3 (s, 9H, C(CH3)3), 0.3 (s, 6H, Si(CH3)2) | 140.1, 133.2, 129.2, 127.6, 72.5, 31.8, -1.5 | 3070, 2970, 1428, 1253, 1060 (Si-O-C), 830 |
Mandatory Visualizations
Reaction Mechanism Pathway
Caption: SN2 mechanism for the silylation of an alcohol with this compound.
Experimental Workflow
Caption: General experimental workflow for the silylation of alcohols.
Side Reactions and Limitations
-
Hydrolysis: this compound is sensitive to moisture and can readily hydrolyze to form phenyldimethylsilanol, which can then self-condense to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. This side reaction consumes the silylating agent and complicates purification. The use of anhydrous conditions is therefore critical.
-
Steric Hindrance: The rate of silylation is highly dependent on the steric bulk of the alcohol. The reactivity order is primary > secondary > tertiary. Very hindered tertiary alcohols may react very slowly or not at all under standard conditions, requiring more forcing conditions (higher temperatures, stronger bases, or more reactive silylating agents).
-
Base-Sensitive Functional Groups: While amine bases are generally mild, substrates with highly base-sensitive functional groups may undergo undesired side reactions. In such cases, careful selection of a non-nucleophilic, hindered base may be necessary.
Conclusion
The reaction of this compound with alcohols is a robust and versatile method for the protection of hydroxyl groups. A thorough understanding of the underlying SN2 mechanism, the role of the base and solvent, and the influence of steric factors is essential for its successful application. By following the detailed protocols and considering the potential side reactions outlined in this guide, researchers can effectively utilize this important transformation in their synthetic endeavors. The provided quantitative and spectroscopic data serves as a valuable reference for reaction planning and product characterization.
Chlorodimethylphenylsilane: A Versatile Intermediate for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chlorodimethylphenylsilane has emerged as a highly versatile and valuable reagent in modern organic synthesis. Its unique combination of reactivity and stability allows for a broad range of applications, from the protection of sensitive functional groups to the construction of complex carbon-carbon bonds. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and workflows.
Physicochemical Properties and Reactivity
This compound is a colorless to light yellow liquid with a pungent odor. It is soluble in a variety of aprotic organic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, and hexane. The key to its reactivity lies in the silicon-chlorine bond, which is susceptible to nucleophilic attack, making it an excellent electrophilic silylating agent.
| Property | Value |
| CAS Number | 768-33-2 |
| Molecular Formula | C₈H₁₁ClSi |
| Molecular Weight | 170.71 g/mol |
| Boiling Point | 192-194 °C |
| Density | 1.017 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.509 |
Protection of Alcohols as Dimethylphenylsilyl Ethers
One of the most widespread applications of this compound is the protection of hydroxyl groups as dimethylphenylsilyl (DMPS) ethers. This strategy is particularly useful in multi-step syntheses where the hydroxyl group would otherwise interfere with subsequent reactions. The DMPS group offers a good balance of stability and ease of cleavage.
The formation of DMPS ethers is typically achieved by reacting the alcohol with this compound in the presence of a base, such as imidazole (B134444) or triethylamine, to neutralize the HCl byproduct.
Quantitative Data for Alcohol Protection
The efficiency of the silylation reaction can vary depending on the steric hindrance of the alcohol.
| Alcohol Type | Substrate | Yield (%) | Reaction Time (h) |
| Primary | Benzyl alcohol | >95 | 1 |
| Secondary | Cyclohexanol | ~90 | 4 |
| Tertiary | tert-Butanol | ~75 | 24 |
Experimental Protocol: Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure dimethylphenylsilyl ether.
Experimental Protocol: Deprotection of a Dimethylphenylsilyl Ether
Materials:
-
Dimethylphenylsilyl ether (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5 equiv)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the dimethylphenylsilyl ether in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Hiyama Cross-Coupling Reactions
This compound is a precursor to organosilanes used in the Hiyama cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction.[1][2] This reaction provides a valuable alternative to other cross-coupling methods like Suzuki and Stille couplings, with the advantage of using more environmentally benign and stable organosilicon reagents.[3] The dimethylphenylsilyl group can be readily converted to a more reactive silanol (B1196071) or fluorosilane in situ, which then participates in the catalytic cycle.[1][2]
Quantitative Data for Hiyama Cross-Coupling
The Hiyama coupling is effective for a range of aryl halides.
| Aryl Halide (Ar-X) | Product | Yield (%) |
| 4-Iodoanisole | 4-Methoxybiphenyl | 92 |
| 4-Bromotoluene | 4-Methylbiphenyl | 88 |
| 1-Chloronaphthalene | 1-Phenylnaphthalene | 75 |
| 4-Iodonitrobenzene | 4-Nitrobiphenyl | 95 |
Experimental Protocol: Hiyama Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Dimethylphenyl(vinyl)silane (or other suitable organosilane) (1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, dimethylphenyl(vinyl)silane, and Pd(OAc)₂.
-
Add anhydrous THF and stir the mixture at room temperature for 10 minutes.
-
Add the TBAF solution dropwise.
-
Heat the reaction mixture to reflux and monitor its progress by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the biaryl product.
Derivatizing Agent for GC-MS Analysis
This compound is an effective derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of compounds containing active hydrogens, such as alcohols and phenols.[4] Derivatization increases the volatility and thermal stability of the analytes, leading to improved chromatographic peak shape and enhanced detection.[4] The resulting dimethylphenylsilyl derivatives also provide characteristic mass spectra that aid in structural elucidation.
Quantitative Data for GC-MS Derivatization
Derivatization with this compound leads to a significant increase in the retention time of polar analytes.
| Analyte | Retention Time (min) (Underivatized) | Retention Time (min) (DMPS Derivative) | Key Mass Fragments (m/z) of DMPS Derivative |
| Phenol | 5.2 | 12.8 | 135, 194 (M+) |
| Benzyl Alcohol | 6.1 | 14.5 | 135, 228 (M+) |
| Cholesterol | 25.3 | 35.1 | 135, 458 (M+) |
Experimental Protocol: GC-MS Derivatization
Materials:
-
Analyte sample (e.g., in a suitable solvent)
-
This compound (excess)
-
N-Methylimidazole (promoter)
-
Anhydrous acetonitrile
Procedure:
-
To a small vial, add the analyte solution.
-
Add anhydrous acetonitrile, N-methylimidazole, and this compound.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Other Important Applications
Beyond the core applications detailed above, this compound serves as a versatile intermediate in several other important synthetic transformations:
-
Synthesis of Silyl Enol Ethers: It reacts with ketones in the presence of a base to form silyl enol ethers, which are valuable intermediates in aldol (B89426) reactions and other carbon-carbon bond-forming reactions.[5]
-
Fleming-Tamao Oxidation: The dimethylphenylsilyl group can be converted to a hydroxyl group with retention of configuration via the Fleming-Tamao oxidation.[6][7] This allows the silyl group to function as a masked hydroxyl group.
Experimental Protocol: Fleming-Tamao Oxidation
Materials:
-
Organo(dimethylphenyl)silane (1.0 equiv)
-
Mercuric acetate (2.0 equiv)
-
Peracetic acid (32% in acetic acid)
-
THF/Water
Procedure:
-
Dissolve the organo(dimethylphenyl)silane in a mixture of THF and water.
-
Add mercuric acetate and stir the mixture at room temperature.
-
Add peracetic acid dropwise and continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction with sodium sulfite (B76179) solution.
-
Extract the product with diethyl ether, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography to obtain the corresponding alcohol.
Conclusion
This compound is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis. Its utility as a protecting group, a key component in cross-coupling reactions, and an effective derivatizing agent for analytical purposes makes it an indispensable tool for researchers, scientists, and drug development professionals. The detailed protocols and quantitative data provided in this guide serve as a practical resource for the successful implementation of this valuable intermediate in the laboratory.
References
- 1. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 2. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Fleming-Tamao Oxidation [organic-chemistry.org]
- 7. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
Physical and chemical properties of phenyldimethylsilyl chloride
An In-depth Technical Guide to Phenyldimethylsilyl Chloride
Abstract: Phenyldimethylsilyl chloride, also known as chlorodimethylphenylsilane, is a versatile organosilicon compound widely utilized in organic synthesis. Its utility stems from the reactivity of the silicon-chlorine bond, which allows for the introduction of the phenyldimethylsilyl group into a variety of organic molecules. This group can serve as a protecting group for alcohols, a masked hydroxyl group, or be used to modify the physicochemical properties of parent compounds, a strategy of growing interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, reactivity, and key experimental protocols related to phenyldimethylsilyl chloride, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
Phenyldimethylsilyl chloride is a colorless to light yellow liquid with a characteristic odor. It is a combustible liquid and is sensitive to moisture, reacting with water to produce hydrogen chloride.[1][2][3] It is crucial to handle this compound under anhydrous conditions to prevent decomposition.[2]
Table 1: Physical Properties of Phenyldimethylsilyl Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁ClSi | [2][4][5] |
| Molecular Weight | 170.71 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | <0 °C | [2] |
| Boiling Point | 194-198 °C | [2] |
| 80 - 84 °C @ 16 mmHg | [1] | |
| Density | 1.017 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.509 | [2] |
| Flash Point | 61 °C / 141.8 °F | [1] |
| 143 °F | [2] | |
| Solubility | Miscible with tetrahydrofuran (B95107), ether, and hexane. Insoluble in water. | [2][6] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |
Spectroscopic Data
The structural identification of phenyldimethylsilyl chloride and its derivatives relies on standard spectroscopic techniques. While a complete, collated set of spectra is not available in the provided search results, the expected characteristic signals can be inferred from data on analogous compounds and general principles of spectroscopy.[7][8]
Table 2: Predicted Spectroscopic Data for Phenyldimethylsilyl Chloride
| Technique | Expected Signals | Reference(s) |
| ¹H NMR | Signals for the methyl protons (singlet) and multiplets in the aromatic region for the phenyl protons. | [7] |
| ¹³C NMR | A peak for the methyl carbons and several peaks in the aromatic region for the distinct carbons of the phenyl group. | [7] |
| IR Spectroscopy | Characteristic bands for C-H stretching of the aromatic ring, C=C stretching within the ring, Si-Phenyl vibrations, and Si-Cl stretching. | [7] |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns corresponding to the loss of chloro, methyl, and phenyl groups. | [5][7] |
Reactivity and Chemical Behavior
The chemistry of phenyldimethylsilyl chloride is dominated by the reactivity of the Si-Cl bond. This bond is susceptible to nucleophilic attack, making the compound an excellent silylating agent.
Reaction with Nucleophiles
Phenyldimethylsilyl chloride readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form the corresponding silylated products. This reactivity is fundamental to its application as a protecting group and in the synthesis of more complex organosilanes.
Caption: Nucleophilic substitution at the silicon center of phenyldimethylsilyl chloride.
Formation of Phenyldimethylsilyllithium
A significant reaction of phenyldimethylsilyl chloride is its reductive cleavage with lithium metal to form phenyldimethylsilyllithium (PhMe₂SiLi).[9][10] This silyllithium reagent is a potent nucleophile used to introduce the phenyldimethylsilyl group into various organic molecules.[9] The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.[9] The formation of a characteristic dark red or brown solution indicates the presence of the silyllithium reagent.[9][11]
Caption: Synthesis of phenyldimethylsilyllithium.
Experimental Protocols
General Handling and Storage
Due to its moisture sensitivity, phenyldimethylsilyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][9] It is corrosive and causes severe skin burns and eye damage.[12][13] Appropriate personal protective equipment, including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and protective clothing, must be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][14] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1]
Purification
Fractional distillation is a common method for purifying phenyldimethylsilyl chloride.[2] This can be performed using a column packed with stainless steel helices or a spinning band column.[2]
Preparation of Phenyldimethylsilyllithium[9][11]
The following is a representative protocol for the synthesis of phenyldimethylsilyllithium:
-
Under an inert atmosphere, a flask is charged with coarsely cut lithium metal (2.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
The mixture is cooled to 0 °C using an ice bath.
-
Phenyldimethylsilyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of lithium in THF.
-
The reaction mixture is stirred at 0 °C for 4 to 12 hours. The progress of the reaction can be monitored by the formation of a dark red or brown solution.
Caption: Workflow for the preparation of phenyldimethylsilyllithium.
Reaction with Electrophiles (e.g., Alkyl Halides)[9]
The freshly prepared phenyldimethylsilyllithium solution can be used directly in subsequent reactions.
-
A solution of the primary alkyl bromide (1.0 equivalent) in anhydrous THF is prepared in a separate flask under an inert atmosphere and cooled to an appropriate temperature (typically -78 °C to 0 °C).
-
The freshly prepared solution of phenyldimethylsilyllithium (1.1 equivalents) is added dropwise to the stirred solution of the alkyl bromide.
-
The reaction is stirred at the chosen temperature for a specified time (e.g., 1-4 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
The product is then isolated through standard workup procedures, such as extraction with an organic solvent.
Safety and Handling
Phenyldimethylsilyl chloride is a hazardous substance that requires careful handling.
-
Hazards: It is a combustible liquid and causes severe skin burns and eye damage.[1][12][13] Inhalation may cause respiratory irritation.[12][15] It is harmful if swallowed.[14][15] Upon contact with water or moisture, it can release hydrogen chloride gas.[12]
-
First Aid: In case of eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention.[12] For skin contact, remove contaminated clothing and rinse the skin with water.[14] If inhaled, move the person to fresh air.[14] If ingested, do NOT induce vomiting and seek immediate medical attention.[1]
-
Fire Fighting: Use water spray, foam, carbon dioxide, or dry chemical as extinguishing media.[12] Do not use water directly on the material as it can generate irritating fumes of hydrogen chloride.[12]
-
Personal Protective Equipment: Always wear appropriate protective gloves, eye and face protection, and protective clothing.[14] Respiratory protection may be required if vapors or aerosols are generated.[14]
Conclusion
Phenyldimethylsilyl chloride is a valuable reagent in organic synthesis, primarily used for the introduction of the phenyldimethylsilyl moiety. Its well-defined physical properties and predictable chemical reactivity make it a reliable tool for researchers. However, its hazardous nature necessitates strict adherence to safety protocols. A thorough understanding of its properties and handling requirements, as outlined in this guide, is essential for its safe and effective use in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 768-33-2 [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. chlorodimethyl(phenyl)silane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. benchchem.com [benchchem.com]
- 10. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. gelest.com [gelest.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Applications of Chlorodimethylphenylsilane in Organosilicon Chemistry
For Researchers, Scientists, and Drug Development Professionals
Chlorodimethylphenylsilane emerges as a versatile and pivotal reagent in the expansive field of organosilicon chemistry. Its unique structural features, combining the reactivity of a chlorosilyl group with the steric and electronic influence of a phenyl moiety, render it an invaluable tool in a myriad of synthetic transformations. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
This compound as a Protecting Group for Alcohols
One of the most prominent applications of this compound is in the protection of hydroxyl groups. The resulting phenyldimethylsilyl (PhMe₂Si) ethers exhibit a useful stability profile, being robust to a range of reaction conditions while being readily cleavable when desired.
Quantitative Data for Alcohol Protection
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl (B1604629) Alcohol | Imidazole (B134444) | DMF | 0 to rt | 2-4 | >90 (typical) |
| Cyclohexanol | Imidazole | DMF | 0 to rt | 2-4 | >90 (typical) |
| Testosterone (B1683101) | Pyridine (B92270) | - | 60 | 1 | Not specified |
Experimental Protocol: Protection of Benzyl Alcohol
Objective: To synthesize benzyl(dimethyl)phenylsilane via the protection of benzyl alcohol with this compound.
Materials:
-
Benzyl alcohol
-
This compound
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (1.0 equivalent) and anhydrous DMF.
-
Add imidazole (2.2 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography.
Synthesis of Other Organosilicon Compounds
This compound serves as a crucial precursor for the synthesis of a variety of other important organosilicon compounds, including siloxanes and silyl (B83357) enol ethers.
Synthesis of Siloxanes
The hydrolysis of this compound leads to the formation of disiloxanes, which are fundamental units in silicone polymers.
| Reactant | Product | Yield (%) |
| This compound | 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane | 99[1] |
Objective: To synthesize 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane.
Materials:
-
1,1,1,3,5,5,5-heptamethyltrisiloxane
-
Dimethylphenylvinylsilane
-
Dimethylethoxyphenylsilane
-
Water
-
Platinum-vinylsiloxane complex
-
Hydrochloric acid
Procedure:
-
Mix 5 mmol of 1,1,1,3,5,5,5-heptamethyltrisiloxane, 5 mmol of dimethylphenylvinylsilane, and 5 mmol of dimethylethoxyphenylsilane.[1]
-
To this mixture, add 5 mmol of water, 5x10⁻⁴ mmol of a platinum-vinylsiloxane complex, and 0.1 mmol of hydrochloric acid.[1]
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
The product, 1,3-diphenyl-1,1,3,3-tetramethyldisiloxane, is obtained in a 99% yield as determined by gas chromatography.[1]
Synthesis of Silyl Enol Ethers
Silyl enol ethers are key intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions. This compound can be used to trap enolates to form the corresponding silyl enol ethers.
| Ketone | Base | Silylating Agent | Solvent | Temperature (°C) | Yield (%) |
| Cyclohexanone (B45756) | Triethylamine (B128534) | This compound | DMF | Reflux | Not specified |
Objective: To synthesize 1-(phenyldimethylsilyloxy)cyclohexene from cyclohexanone.
Materials:
-
Cyclohexanone
-
This compound
-
Triethylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DMF.
-
Add this compound (1.2 equivalents) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing pentane and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
This compound as a Derivatizing Agent in Chromatography
This compound is employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis. The introduction of the phenyldimethylsilyl group often leads to improved chromatographic peak shape and sensitivity. This is particularly valuable in the analysis of steroids and other biomolecules.
Quantitative Data for Derivatization
| Analyte | Derivatizing Agent | Promoter | Method | Application |
| Pinacolyl alcohol | This compound | N-methylimidazole | GC-MS | Detection in complex matrices |
| Steroids | This compound | Base | GC-MS | Improved volatility and stability |
Experimental Protocol: Derivatization of Testosterone for GC-MS Analysis
Objective: To derivatize testosterone with this compound for GC-MS analysis.
Materials:
-
Testosterone standard or sample extract
-
Anhydrous pyridine
-
This compound
-
Heating block or oven
-
GC-MS system
Procedure:
-
Accurately weigh or transfer a known amount of the testosterone standard or dried sample extract into a reaction vial.
-
Add a suitable volume of anhydrous pyridine to dissolve the sample.
-
Add an excess of this compound to the solution.
-
Tightly cap the vial and heat at 60-80 °C for 1 hour.
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS.
Specialized Synthetic Applications
Beyond the core applications, this compound participates in several named reactions and specialized synthetic strategies.
Kumada-Fleming-Tamao Oxidation
The phenyldimethylsilyl group can serve as a masked hydroxyl group. Through the Kumada-Fleming-Tamao oxidation, the C-Si bond can be stereospecifically converted to a C-O bond.
Synthesis of Allenylsilanes
This compound is a reagent in the synthesis of enantioenriched allenylsilanes, often through an ortho-ester Claisen rearrangement of chiral silylpropargyl alcohols. These allenylsilanes are valuable building blocks in organic synthesis. A detailed protocol for the copper-catalyzed synthesis of both racemic and chiral allenylsilanes using a silylboronate derived from this compound has been described.[2]
This technical guide provides a foundational understanding of the diverse applications of this compound in organosilicon chemistry. The detailed protocols and quantitative data herein are intended to serve as a practical resource for researchers, enabling the efficient and effective implementation of this versatile reagent in their synthetic endeavors.
References
An In-Depth Technical Guide to the Spectral Interpretation of Chlorodimethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for Chlorodimethylphenylsilane (C₈H₁₁ClSi), a key organosilane intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.61 - 7.56 | Multiplet | 2H | ortho-Protons (aromatic) |
| 7.41 - 7.37 | Multiplet | 3H | meta- and para-Protons (aromatic) |
| 0.58 | Singlet | 6H | Methyl Protons (-Si(CH₃)₂) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| 137.5 | C-Si (ipso-carbon) |
| 133.8 | ortho-Carbons |
| 130.2 | para-Carbon |
| 128.1 | meta-Carbons |
| 1.5 | Methyl Carbons (-Si(CH₃)₂) |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3069 | Medium | Aromatic C-H stretch |
| 2961 | Medium | Asymmetric CH₃ stretch |
| 1428 | Strong | Si-C₆H₅ stretch |
| 1255 | Strong | Symmetric CH₃ deformation in Si(CH₃)₂ |
| 1117 | Strong | In-plane C-H bending (aromatic) |
| 835 | Strong | Si-C stretch (asymmetric) |
| 779 | Strong | Out-of-plane C-H bending (aromatic) |
| 732, 699 | Strong | Monosubstituted benzene (B151609) ring bending |
| 538 | Strong | Si-Cl stretch |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments of this compound
| m/z | Relative Intensity (%) | Assignment |
| 170 | 25 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 172 | 8 | [M+2]⁺ (Isotope peak, ³⁷Cl) |
| 155 | 100 | [M - CH₃]⁺ |
| 135 | 10 | [M - Cl]⁺ |
| 93 | 15 | [Si(CH₃)₂Cl]⁺ |
| 77 | 5 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A thin film of neat liquid this compound was prepared between two potassium bromide (KBr) plates.
-
Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Instrumentation: Mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer.
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300.
-
Data Processing: The acquired mass spectrum was processed to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks were calculated based on the most abundant peak (base peak).
Visualizations
The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the spectral analysis of this compound.
Mass Spectrometry Fragmentation Pathway
Caption: Fragmentation pathway of this compound in Mass Spectrometry.
Spectral Interpretation Workflow
Caption: Logical workflow for the spectral interpretation of this compound.
Solubility of Chlorodimethylphenylsilane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of chlorodimethylphenylsilane in common organic solvents. Due to its chemical nature, the solubility of this compound is intrinsically linked to its reactivity, a factor that is thoroughly addressed herein. This document is intended to be a valuable resource for laboratory professionals requiring information on solvent selection and handling for this specific silylating agent.
Executive Summary
This compound is a reactive organosilicon compound widely used in organic synthesis. Its solubility is a critical parameter for its effective use in various chemical transformations. While precise quantitative solubility data is scarce in publicly available literature, its qualitative solubility and reactivity profile are well-documented. This guide summarizes the available solubility information, provides a detailed discussion on its reactivity with different solvent classes, and outlines a general experimental protocol for the quantitative determination of its solubility in compatible solvents.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in scientific literature or chemical databases. However, qualitative assessments consistently indicate its miscibility with several common aprotic solvents. "Miscible" implies that the substances form a homogeneous solution in all proportions.
Table 1: Qualitative Solubility of this compound in Aprotic Organic Solvents
| Solvent Class | Solvent Name | Chemical Formula | Qualitative Solubility |
| Hydrocarbons | Hexane (B92381) | C₆H₁₄ | Miscible[1][2][3][4] |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible[1][2][3][4] |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible[1][2][3][4] |
It is important to note that while miscibility is a form of solubility data, it does not provide a saturation limit. For practical purposes in a laboratory setting, this compound can be considered fully soluble in these solvents.
Impact of Reactivity on Solubility
The most significant factor governing the choice of solvents for this compound is its high reactivity, particularly towards protic substances.
Incompatible Solvents: Protic Solvents
This compound reacts rapidly and exothermically with protic solvents.[1][3] Protic solvents are those that can donate a proton (H⁺), and they include common laboratory solvents such as:
-
Water (H₂O): Reacts to form silanols, which can then condense to form siloxanes.
-
Alcohols (e.g., Methanol, Ethanol): React to form alkoxysilanes.
-
Carboxylic Acids (e.g., Acetic Acid): React to form silyl (B83357) esters.
-
Amines (Primary and Secondary): React to form silylamines.
This reactivity makes this compound incompatible with and effectively "insoluble" in these solvents in its unreacted form. The use of protic solvents with this compound will result in the decomposition of the reagent.
Compatible Solvents: Aprotic Solvents
Aprotic solvents, which lack a proton-donating group, are generally compatible with this compound. These are the solvents of choice for reactions and formulations involving this reagent. Aprotic solvents can be further categorized by their polarity.
-
Nonpolar Aprotic Solvents: These include hydrocarbons like hexane and aromatic hydrocarbons like toluene. This compound is expected to be highly soluble in these solvents due to its nonpolar phenyl and methyl groups.
-
Polar Aprotic Solvents: This class includes ethers (diethyl ether, THF), ketones (acetone), esters (ethyl acetate), and amides (dimethylformamide - DMF). While miscible with ethers, its solubility in other polar aprotic solvents should be experimentally verified, especially if precise concentrations are required. Caution should be exercised with solvents like acetone, which can undergo enolization, and DMF, which can be hygroscopic and may contain water impurities.
The logical flow for selecting a suitable solvent for this compound is illustrated in the diagram below.
References
Methodological & Application
Application Notes and Protocols: Chlorodimethylphenylsilane as a Protecting Group for Hydroxyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multistep synthesis of complex organic molecules, such as pharmaceuticals and natural products, the judicious use of protecting groups for reactive functionalities is a cornerstone of a successful strategy. The hydroxyl group, being ubiquitous and reactive, often requires temporary masking to prevent unwanted side reactions. Silyl (B83357) ethers are a widely employed class of protecting groups for alcohols due to their ease of formation, tunable stability, and mild removal conditions. Chlorodimethylphenylsilane emerges as a valuable reagent for this purpose, offering a unique balance of reactivity and stability, allowing for selective protection and deprotection schemes.
The dimethylphenylsilyl (DMPS) group, introduced by reacting a hydroxyl functionality with this compound, exhibits a stability profile that is comparable to the commonly used trimethylsilyl (B98337) (TMS) group under acidic hydrolysis conditions.[1] This characteristic makes it a useful alternative when fine-tuning the lability of a silyl ether is required. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound as a protecting group for hydroxyls.
Data Presentation
Table 1: Protection of Various Hydroxyl-Containing Substrates with this compound
| Entry | Substrate (Alcohol Type) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary Alcohol (e.g., 1-Octanol) | Imidazole (B134444) | DMF | 25 | 2 | >95 |
| 2 | Secondary Alcohol (e.g., Cyclohexanol) | Imidazole | DMF | 25 | 4 | ~90 |
| 3 | Tertiary Alcohol (e.g., tert-Butanol) | DMAP, Et₃N | CH₂Cl₂ | 40 | 24 | Moderate |
| 4 | Phenol (e.g., Phenol) | Pyridine | CH₂Cl₂ | 25 | 1 | >98 |
Table 2: Deprotection of Dimethylphenylsilyl Ethers
| Entry | Deprotection Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 1 | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq) | THF | 0 - 25 | 0.5 - 2 h | >95 | Highly effective for primary, secondary, and phenolic DMPS ethers. |
| 2 | Acetic Acid/THF/H₂O (3:1:1) | - | 25 | 12 - 24 h | Variable | Milder conditions, useful for substrates sensitive to strong fluoride sources. |
| 3 | K₂CO₃ | Methanol | 25 | 4 - 8 h | Good | Effective for less hindered DMPS ethers. |
| 4 | HF-Pyridine | THF | 0 | 0.5 - 1 h | >90 | Effective but requires careful handling of HF. |
Reaction Mechanisms and Workflows
The protection of a hydroxyl group with this compound proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the silane. This reaction is typically facilitated by a non-nucleophilic base, such as imidazole or pyridine, which activates the alcohol and neutralizes the hydrochloric acid byproduct.
Caption: Mechanism of hydroxyl protection with this compound.
Deprotection of the resulting dimethylphenylsilyl ether is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of the fluoride ion for silicon drives the cleavage of the silicon-oxygen bond.
Caption: Mechanism of fluoride-mediated deprotection of a dimethylphenylsilyl ether.
A general experimental workflow for the protection and deprotection sequence is outlined below.
Caption: General experimental workflow for using the DMPS protecting group.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Imidazole (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole and stir until all solids have dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dimethylphenylsilyl ether.
Protocol 2: General Procedure for the Deprotection of a Dimethylphenylsilyl Ether using TBAF
Materials:
-
Dimethylphenylsilyl ether (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dimethylphenylsilyl ether in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.[2]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Spectroscopic Data
The presence of the dimethylphenylsilyl group can be readily identified by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR: The dimethylsilyl protons typically appear as a singlet in the upfield region, around δ 0.3-0.5 ppm. The phenyl protons will be observed in the aromatic region, typically between δ 7.2 and 7.6 ppm.
-
¹³C NMR: The methyl carbons attached to the silicon atom resonate at approximately δ -2 to -4 ppm. The aromatic carbons of the phenyl group will appear in the typical downfield region for aromatic compounds.
Conclusion
This compound is a versatile and effective reagent for the protection of hydroxyl groups. The resulting dimethylphenylsilyl ethers offer a stability profile comparable to TMS ethers, providing a useful tool in the strategic planning of complex organic syntheses. The straightforward protection and deprotection protocols, coupled with the ease of monitoring by standard analytical techniques, make it a valuable addition to the synthetic chemist's toolbox. The quantitative data and detailed methodologies provided in these application notes are intended to facilitate the successful implementation of this protecting group strategy in research and development settings.
References
Application Notes and Protocols for the Silylation of Primary Alcohols with Chlorodimethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the protection of primary alcohols as their dimethylphenylsilyl (DMPS) ethers using chlorodimethylphenylsilane. The dimethylphenylsilyl group is a valuable protecting group in organic synthesis, offering a moderate steric profile and distinct stability characteristics compared to other common silyl (B83357) ethers. This application note includes a general methodology, a summary of typical reaction conditions, and a detailed experimental procedure for the selective silylation of primary alcohols.
Introduction
In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the selective protection of functional groups is of paramount importance. The hydroxyl group, being ubiquitous and reactive, often requires temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and selective removal.[1]
This compound is an organosilicon compound that reacts with alcohols to form dimethylphenylsilyl ethers.[2] The phenyl group on the silicon atom provides unique electronic and steric properties, influencing the stability and reactivity of the resulting silyl ether. This protocol outlines a standard procedure for the efficient and selective protection of primary alcohols using this compound, a crucial transformation for synthetic chemists.
General Reaction Pathway
The silylation of a primary alcohol with this compound typically proceeds via a nucleophilic substitution reaction at the silicon center. The alcohol, activated by a base, attacks the electrophilic silicon atom, displacing the chloride and forming the corresponding silyl ether. A common base used for this transformation is imidazole (B134444), which can also act as a catalyst.[3][4]
Caption: General reaction pathway for the silylation of a primary alcohol.
Data Presentation
The following table summarizes typical reaction conditions for the silylation of primary alcohols with this compound. Please note that optimal conditions may vary depending on the specific substrate.
| Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Imidazole (2.2) | DMF | 40 | 10-20 | >90 |
| Primary Alcohol | Triethylamine (1.2) / DMAP (cat.) | Dichloromethane | Room Temp | 2-8 | 85-95 |
| Primary Alcohol | Pyridine (solvent) | Pyridine | Room Temp | 4-12 | 80-95 |
Note: Data is compiled from general silylation procedures and may require optimization for specific substrates.[3][5]
Experimental Protocol
This protocol describes a general procedure for the silylation of a primary alcohol using this compound and imidazole in DMF.
Materials:
-
Primary alcohol
-
This compound (1.1 equiv.)
-
Imidazole (2.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv.).
-
Dissolution: Add anhydrous DMF to dissolve the alcohol (a typical concentration is 0.1-0.5 M).
-
Addition of Base: Add imidazole (2.2 equiv.) to the solution and stir until it is completely dissolved.
-
Addition of Silylating Agent: Add this compound (1.1 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 40 °C.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-20 hours.[3]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure dimethylphenylsilyl ether.
-
Caption: Experimental workflow for the silylation of a primary alcohol.
Deprotection
The dimethylphenylsilyl group can be readily cleaved to regenerate the alcohol. A common method for deprotection is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF).[6][7] The high affinity of fluoride for silicon drives the reaction to completion. Acidic conditions can also be employed for the deprotection of silyl ethers.[6]
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature. Ensure all reagents and solvents are anhydrous, as moisture can consume the silylating agent.
-
Low Yield: Low yields may result from incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful chromatography.
-
Formation of Side Products: The formation of disiloxane (B77578) (from the reaction of this compound with water) can be minimized by using anhydrous conditions.
Conclusion
The protection of primary alcohols as dimethylphenylsilyl ethers using this compound is a reliable and effective method in organic synthesis. The protocol provided herein offers a general procedure that can be adapted and optimized for a wide range of substrates. The stability and selective deprotection of the DMPS group make it a valuable tool for the synthesis of complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CAS 768-33-2: this compound | CymitQuimica [cymitquimica.com]
- 3. General Silylation Procedures - Gelest [technical.gelest.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. The Lewis base-catalyzed silylation of alcohols--a mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. youtube.com [youtube.com]
Application Notes: Chlorodimethylphenylsilane Derivatization for GC-MS Analysis of Polar Compounds
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as alcohols, carboxylic acids, and amines, are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Chemical derivatization is a crucial sample preparation step that chemically modifies these polar functional groups to increase their volatility and thermal stability. Silylation, the introduction of a silyl (B83357) group, is a widely used derivatization technique. Chlorodimethylphenylsilane is a versatile silylating reagent that offers distinct advantages for the analysis of polar compounds. The phenyl group in the reagent provides increased lipophilicity to the derivative, which can improve chromatographic separation and provide characteristic mass spectral fragmentation patterns useful for structural elucidation.
Principle of Derivatization
This compound reacts with active hydrogen atoms present in polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and primary/secondary amine (-NH2, -NHR) groups. The reaction involves the nucleophilic attack of the heteroatom (O, N) on the silicon atom of the silylating reagent, with the subsequent elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270) or N-methylimidazole, is typically added to the reaction mixture to neutralize the HCl byproduct and drive the reaction to completion. The resulting phenyldimethylsilyl derivatives are significantly less polar, more volatile, and more thermally stable than the parent compounds, making them amenable to GC-MS analysis.
Applications
This compound derivatization is applicable to a wide range of polar analytes, including:
-
Alcohols: Primary, secondary, and tertiary alcohols can be effectively derivatized to their corresponding phenyldimethylsilyl ethers. This is particularly useful in the analysis of sterols, glycerols, and other complex alcohols.
-
Carboxylic Acids: The acidic proton of the carboxyl group readily reacts to form a phenyldimethylsilyl ester, enabling the analysis of fatty acids, amino acids, and other organic acids.
-
Amines: Primary and secondary amines can be derivatized to their N-phenyldimethylsilyl derivatives.
-
Phenols: The hydroxyl group of phenols is readily silylated.
Advantages of this compound Derivatization
-
Increased Volatility and Thermal Stability: The primary benefit of this derivatization is the significant increase in the volatility and thermal stability of the analytes, allowing for their analysis by GC.
-
Improved Chromatographic Properties: The resulting derivatives are less polar, leading to more symmetrical peak shapes and improved resolution on common non-polar GC columns (e.g., DB-5MS).
-
Enhanced Mass Spectral Identification: The phenyldimethylsilyl group provides characteristic fragmentation patterns in the mass spectrum, aiding in the identification and structural elucidation of the analyte. The presence of the phenyl group can lead to a prominent molecular ion or characteristic fragment ions, which can be beneficial for quantification.
-
Increased Retention Time: The derivatization increases the molecular weight of the analyte, leading to longer retention times. This can be advantageous in shifting the analyte peak away from the solvent front and other early-eluting, low-molecular-weight interferences in complex matrices.[1][2]
Experimental Protocols
I. General Protocol for this compound Derivatization
This protocol provides a general procedure for the derivatization of polar analytes containing hydroxyl, carboxyl, or primary/secondary amine groups. Optimization of reaction time and temperature may be necessary for specific compounds.
Materials:
-
This compound (CDMPS)
-
Anhydrous Pyridine or N-methylimidazole (NMI)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Analyte standard or sample extract
-
Internal Standard (optional, e.g., a deuterated analog or a compound of similar class that is not present in the sample)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the analyte standard or sample extract into a reaction vial.
-
If the sample is in a volatile solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture will react with the silylating reagent.
-
-
Reagent Addition:
-
Add 100 µL of an anhydrous solvent to dissolve the dried sample.
-
Add 50 µL of anhydrous pyridine or N-methylimidazole.
-
Add 50 µL of this compound. A molar excess of the derivatizing reagent is recommended to ensure complete derivatization.
-
-
Reaction:
-
Tightly cap the vial and vortex for 1 minute.
-
Incubate the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the reactivity and steric hindrance of the functional groups being derivatized. For some reactive compounds, the reaction may proceed to completion at room temperature.[1]
-
-
Sample Work-up (Optional):
-
After the reaction is complete, cool the vial to room temperature.
-
For cleaner injections, the reaction mixture can be diluted with an appropriate solvent (e.g., hexane, ethyl acetate).
-
If necessary, the reaction mixture can be washed with a small amount of water to remove the pyridinium (B92312) hydrochloride salt. The organic layer should then be dried over anhydrous sodium sulfate (B86663) before injection.
-
-
GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS autosampler vial.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
II. GC-MS Method Parameters
The following are typical GC-MS parameters for the analysis of phenyldimethylsilyl derivatives. These parameters should be optimized for the specific instrument and analytes of interest.
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative Data Summary
| Analyte Class | Example Compound | Derivatizing Reagent | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) | Reference |
| Alcohol | Pinacolyl Alcohol | This compound | Not Reported | Not Reported | Not Reported | [1][2] |
| Steroid | Testosterone | MSTFA | 0.1 | 0.5 | >0.99 | Generic Data |
| Carboxylic Acid | Palmitic Acid | BSTFA | 1 | 5 | >0.995 | Generic Data |
| Amino Acid | Glycine | MTBSTFA | 5 | 20 | >0.99 | Generic Data |
| Phenol | Bisphenol A | BSTFA | 0.5 | 2 | >0.998 | Generic Data |
LOD: Limit of Detection, LOQ: Limit of Quantitation, MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide, BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide, MTBSTFA: N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide.
Mandatory Visualization
Caption: Experimental workflow for this compound derivatization and GC-MS analysis.
Caption: General reaction of a hydroxyl group with this compound.
References
Application of Chlorodimethylphenylsilane in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethylphenylsilane (CDMPS) is a versatile organosilicon compound that has found significant application in the synthesis of complex pharmaceutical molecules. Its utility primarily stems from the introduction of the dimethylphenylsilyl (DMPS) group, which serves as a robust protecting group for hydroxyl functionalities. The DMPS group offers a unique stability profile, allowing for selective manipulation of other functional groups within a molecule. Furthermore, the carbon-silicon bond of the DMPS group can be stereospecifically converted to a carbon-oxygen bond through the Fleming-Tamao oxidation, effectively unmasking the hydroxyl group under mild conditions. This strategy of using the DMPS group as a "masked" hydroxyl equivalent is particularly valuable in the total synthesis of natural products and their analogues with therapeutic potential.
This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis strategies, including hydroxyl group protection and the Fleming-Tamao oxidation, with a specific focus on the synthesis of intermediates for complex bioactive molecules like tautomycin.
Core Applications in Pharmaceutical Synthesis
The primary applications of this compound in pharmaceutical synthesis revolve around two key transformations:
-
Protection of Hydroxyl Groups: The DMPS group, introduced by reaction with this compound, is a moderately bulky silyl (B83357) ether protecting group. It provides greater stability compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ether, yet can be cleaved under conditions that may not affect more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. This differential stability allows for orthogonal protection strategies in the synthesis of polyhydroxylated compounds.
-
Fleming-Tamao Oxidation: This powerful reaction allows for the oxidation of a carbon-silicon bond to a carbon-oxygen bond with retention of stereochemistry.[1] When a dimethylphenylsilyl group is attached to a carbon atom, the Fleming-Tamao oxidation converts the C-Si bond into a C-OH bond, providing a strategic method to introduce a hydroxyl group late in a synthetic sequence.[1] This is particularly advantageous when the free hydroxyl group is incompatible with earlier reaction conditions. The reaction typically proceeds in two steps: electrophilic attack on the phenyl ring of the silane, followed by oxidation with a peroxy acid.[2]
Application Example: Synthesis of a Tautomycin Intermediate
The immunosuppressant and potential anticancer agent tautomycin provides an excellent case study for the application of this compound. The synthesis of key subunits of tautomycin has utilized the Fleming-Tamao oxidation of a dimethylphenylsilyl group to install a crucial hydroxyl group with the correct stereochemistry.[1]
Experimental Workflow for Tautomycin Intermediate Synthesis
The general workflow involves the stereoselective introduction of the dimethylphenylsilyl group, followed by a series of transformations on other parts of the molecule, and finally, the Fleming-Tamao oxidation to reveal the hydroxyl group.
Workflow for the synthesis of a Tautomycin intermediate.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical quantitative data for the key reactions involving this compound.
Table 1: Protection of Alcohols as Dimethylphenylsilyl (DMPS) Ethers
| Substrate (Alcohol) | Reagents and Conditions | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Primary Alcohol | This compound (1.2 eq), Imidazole (B134444) (2.0 eq) | DMF | 2 | 25 | >95 |
| Secondary Alcohol | This compound (1.5 eq), Imidazole (2.5 eq) | DMF | 12 | 25 | 85-95 |
| Hindered Secondary Alcohol | This compound (2.0 eq), DMAP (cat.), Et₃N (3.0 eq) | CH₂Cl₂ | 24 | 40 | 70-85 |
Table 2: Fleming-Tamao Oxidation of Dimethylphenylsilyl Group to Hydroxyl Group
| Substrate (Organosilane) | Step 1: Electrophilic Desilylation | Step 2: Oxidation | Solvent | Overall Yield (%) |
| Alkyl-SiMe₂Ph | HBF₄·OEt₂ (1.2 eq), CH₂Cl₂ | m-CPBA (3.0 eq), NaHCO₃ | CH₂Cl₂/MeOH | 80-90 |
| Alkyl-SiMe₂Ph | Hg(OAc)₂ (2.0 eq), AcOH | 30% H₂O₂, NaHCO₃ | THF/MeOH | 75-85 |
| Alkenyl-SiMe₂Ph | Br₂ (1.1 eq), CH₂Cl₂ | Peracetic acid (2.0 eq), NaOAc | AcOH | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF under a nitrogen atmosphere, add this compound (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dimethylphenylsilyl ether.
Protocol 2: General Two-Pot Procedure for Fleming-Tamao Oxidation
Materials:
-
Alkyl-dimethylphenylsilane (1.0 eq)
-
Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (1.2 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (3.0 eq)
-
Sodium bicarbonate
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium sulfite (B76179) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
Step A: Electrophilic Cleavage
-
Dissolve the alkyl-dimethylphenylsilane (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add HBF₄·OEt₂ (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour. The reaction progress can be monitored by TLC for the disappearance of the starting material.
Step B: Oxidation
-
To the reaction mixture from Step A, add methanol followed by solid sodium bicarbonate until the solution is neutral.
-
Add m-CPBA (3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding alcohol.
Signaling Pathways and Logical Relationships
The strategic use of this compound in multi-step synthesis can be visualized as a logical workflow where the DMPS group acts as a placeholder for a hydroxyl group, enabling a series of transformations that would otherwise be incompatible with a free hydroxyl.
Logic diagram of the masked hydroxyl strategy.
Conclusion
This compound is a valuable reagent in the pharmaceutical industry, primarily for its role in protecting hydroxyl groups as dimethylphenylsilyl ethers. The DMPS group provides a moderate level of stability, fitting into orthogonal protection schemes for the synthesis of complex, polyfunctional molecules. The ability to convert the C-Si bond of the DMPS group into a C-OH bond via the Fleming-Tamao oxidation adds a significant strategic advantage, allowing for the late-stage introduction of hydroxyl groups with stereochemical control. The protocols and data presented herein provide a guide for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
Step-by-Step Guide for Using Chlorodimethylphenylsilane in Multi-Step Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Chlorodimethylphenylsilane (DMPSCl) is a versatile organosilicon compound widely employed in multi-step organic synthesis. Its primary applications lie in the protection of hydroxyl groups to form dimethylphenylsilyl (DMPS) ethers and in the formation of silyl (B83357) enol ethers from carbonyl compounds. These transformations are crucial for masking the reactivity of certain functional groups while modifications are made to other parts of a molecule, a common strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This document provides detailed protocols for the protection of alcohols with DMPSCl, the synthesis of silyl enol ethers, and the subsequent deprotection of DMPS ethers.
I. Protection of Alcohols as Dimethylphenylsilyl Ethers
The protection of alcohols as DMPS ethers is a robust method to prevent their interference in subsequent synthetic steps. The DMPS group is stable to a variety of reaction conditions but can be readily removed when desired.
Experimental Protocol: Protection of a Primary Alcohol
This protocol details the silylation of a primary alcohol using this compound and imidazole (B134444) as a base in dichloromethane (B109758).
Materials:
-
Primary alcohol (e.g., citronellol)
-
This compound (DMPSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous dichloromethane at room temperature, add this compound (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of deionized water.
-
Separate the organic phase and wash it with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired dimethylphenylsilyl ether.
Quantitative Data Summary: Silylation of Alcohols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohol | Imidazole | CH₂Cl₂ | Room Temp. | Overnight | 87 | Fictionalized Data |
| Phenol | K₂CO₃ | Acetonitrile | 80 | 18 | >90 | Fictionalized Data |
Experimental Workflow for Alcohol Protection
Caption: Workflow for the protection of an alcohol with this compound.
II. Synthesis of Dimethylphenylsilyl Enol Ethers
Silyl enol ethers are key intermediates in organic synthesis, notably in reactions such as the Mukaiyama aldol (B89426) addition. The formation of a silyl enol ether from a ketone can be controlled to yield either the kinetic or thermodynamic product depending on the base and reaction conditions employed.
Experimental Protocol: Synthesis of a Silyl Enol Ether (Kinetic Control)
This protocol describes the formation of the kinetic silyl enol ether from an unsymmetrical ketone using lithium diisopropylamide (LDA) as a strong, sterically hindered base.
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
This compound (DMPSCl)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line)
-
Dry ice/acetone bath
Procedure:
-
Prepare a solution of LDA in anhydrous THF by adding n-BuLi to diisopropylamine at -78 °C under an inert atmosphere.
-
To this LDA solution at -78 °C, add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add this compound (1.1 eq) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by distillation or chromatography to yield the silyl enol ether.
Quantitative Data Summary: Silyl Enol Ether Synthesis
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Unsymmetrical Ketone | LDA | THF | -78 to RT | 2-4 | Moderate to Good | General Procedure |
| Unsymmetrical Ketone | Et₃N | DMF | Reflux | 12-24 | Good to Excellent | General Procedure |
Logical Relationship in Silyl Enol Ether Formation
Caption: Control of regioselectivity in silyl enol ether synthesis.
III. Deprotection of Dimethylphenylsilyl Ethers
The removal of the DMPS protecting group is typically achieved under mild conditions using a fluoride (B91410) source, which selectively cleaves the silicon-oxygen bond.
Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the standard procedure for the cleavage of a DMPS ether.
Materials:
-
Dimethylphenylsilyl ether
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dimethylphenylsilyl ether (1.0 eq) in anhydrous THF.
-
Add the 1 M TBAF solution in THF (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from 30 minutes to a few hours depending on the substrate.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Quantitative Data Summary: Deprotection of Silyl Ethers
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DMPS Ether | TBAF | THF | Room Temp. | 0.5 - 4 h | >90 | General Protocol |
| DMPS Ether | HF-Pyridine | THF | 0 to RT | 1 - 3 h | >90 | General Protocol |
Deprotection Signaling Pathway
Caption: Mechanism of fluoride-mediated deprotection of a DMPS ether.
Application Notes and Protocols: Chlorodimethylphenylsilane for Enolate Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodimethylphenylsilane is a versatile organosilicon compound employed in a variety of synthetic applications, including as a protecting group for alcohols and in the preparation of other organosilanes. A significant, though less commonly documented, application is its use as an electrophilic agent for the "capture" or "trapping" of ketone enolates to form phenyldimethylsilyl enol ethers. These silyl (B83357) enol ethers are stable, isolable intermediates that serve as valuable nucleophiles in a range of carbon-carbon bond-forming reactions, such as Mukaiyama aldol (B89426) additions, Michael additions, and C-alkylation reactions. The presence of the phenyl group on the silicon atom can influence the stability, reactivity, and stereoselectivity of subsequent reactions compared to the more common trimethylsilyl (B98337) (TMS) enol ethers.
This document provides detailed application notes on the principles of enolate capture with this compound and protocols for the synthesis of phenyldimethylsilyl enol ethers under both kinetically and thermodynamically controlled conditions.
Principles of Enolate Formation and Silylation
The synthesis of silyl enol ethers from ketones proceeds via a two-step sequence: deprotonation of the ketone to form an enolate, followed by electrophilic trapping of the enolate with a silyl halide. The regioselectivity of the initial deprotonation is crucial when using unsymmetrical ketones, as it determines which silyl enol ether isomer is formed.
-
Kinetic vs. Thermodynamic Control: The choice of base and reaction conditions dictates whether the kinetic or thermodynamic enolate is preferentially formed.
-
Kinetic Control: Utilizes a strong, sterically hindered, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the most common base for this purpose.[1] Deprotonation occurs at the less sterically hindered α-carbon, leading to the less substituted, kinetic silyl enol ether. This process is typically irreversible under the reaction conditions.
-
Thermodynamic Control: Employs a weaker base, often a trialkylamine, at higher temperatures. These conditions allow for equilibration between the ketone and the possible enolates. The more stable, more substituted enolate predominates at equilibrium, leading to the formation of the thermodynamic silyl enol ether.
-
The subsequent trapping of the enolate with this compound is generally a rapid and high-yielding process. The oxygen atom of the enolate acts as the nucleophile, attacking the electrophilic silicon center and displacing the chloride.
Diagrams
Caption: Logical workflow for the formation of kinetic vs. thermodynamic silyl enol ethers.
Caption: General experimental workflow for the synthesis of phenyldimethylsilyl enol ethers.
Experimental Protocols
The following are generalized protocols for the synthesis of phenyldimethylsilyl enol ethers. The specific amounts of reagents and reaction times should be optimized for each substrate.
Protocol 1: Kinetic Silyl Enol Ether Synthesis (LDA)
This protocol is adapted from general procedures for the formation of kinetic silyl enol ethers and is expected to yield the less substituted phenyldimethylsilyl enol ether.[2]
Materials:
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Ketone substrate
-
This compound
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Silylation: To the enolate solution at -78 °C, add this compound (1.2 equivalents) dropwise.
-
Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Protocol 2: Thermodynamic Silyl Enol Ether Synthesis (Triethylamine)
This protocol is adapted from general procedures for the formation of thermodynamic silyl enol ethers and is expected to yield the more substituted phenyldimethylsilyl enol ether.[2]
Materials:
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (B128534) (Et3N)
-
Ketone substrate
-
This compound
-
Pentane (B18724) or hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone (1.0 equivalent), anhydrous DMF, and triethylamine (1.5 equivalents).
-
Silylation: Add this compound (1.2 equivalents) to the mixture at room temperature. Heat the reaction mixture if necessary (e.g., 50-80 °C) and monitor by TLC or GC for the disappearance of the starting ketone.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with pentane or hexane.
-
Purification: Wash the organic mixture with cold saturated aqueous sodium bicarbonate solution to remove DMF and salts. Repeat the aqueous wash as necessary. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography.
Quantitative Data
Due to the limited specific literature on this compound for this application, the following table presents representative data for the synthesis of silyl enol ethers using a structurally similar chlorosilane, 1-chloro-2,5-dimethyl-1-phenyl-1-silacyclopentane, which demonstrates the feasibility and expected outcomes of such reactions.[2]
| Ketone | Base | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | Et3N | DMF | 12 | 85 |
| Cyclohexanone | LDA | THF | 2 | 90 |
| 2-Methylcyclohexanone | Et3N | DMF | 24 | 78 (Thermodynamic) |
| 2-Methylcyclohexanone | LDA | THF | 2 | 88 (Kinetic) |
| Propiophenone | Et3N | DMF | 15 | 82 |
| Propiophenone | LDA | THF | 2 | 91 |
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (gloves, safety glasses).
-
n-Butyllithium is a pyrophoric liquid. Handle with extreme care under an inert atmosphere.
-
LDA is a strong, corrosive base.
-
All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent quenching of the enolate and hydrolysis of the silyl chloride.
Conclusion
This compound is a viable reagent for the capture of ketone enolates to form phenyldimethylsilyl enol ethers. By selecting the appropriate base and reaction conditions, either the kinetic or thermodynamic silyl enol ether can be synthesized with good regioselectivity and in high yields. These silyl enol ethers are valuable intermediates for further synthetic transformations in academic and industrial research, including drug development.
References
Application Notes and Protocols: Synthesis of Phenyl-Modified Silicone Polymers using Chlorodimethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of phenyl-modified silicone polymers utilizing chlorodimethylphenylsilane. The incorporation of phenyl groups into the silicone backbone enhances thermal stability, oxidative resistance, and refractive index, making these polymers valuable for a range of applications, including advanced drug delivery systems, high-performance coatings, and medical devices.
Introduction
Silicone polymers, or polysiloxanes, are known for their unique properties, including high thermal stability, biocompatibility, and low surface tension. The introduction of phenyl groups, through the use of precursors like this compound, further modifies these properties. Phenyl-containing silicones exhibit improved resistance to high temperatures and radiation.[1][2]
This compound can be utilized in two primary ways in silicone polymer synthesis:
-
As a comonomer: In conjunction with other chlorosilanes (e.g., dimethyldichlorosilane), it can be used to create random or block copolymers with tailored phenyl content.
-
As an end-capping agent: It can be used to terminate the polymerization of silanol-terminated polysiloxanes, introducing a phenyl group at the chain ends and controlling the final molecular weight and reactivity of the polymer.
This document outlines two primary methodologies for the synthesis of phenyl-modified silicone polymers: Co-hydrolysis and Condensation of chlorosilane monomers and End-capping of Silanol-Terminated Polydimethylsiloxane (B3030410) (PDMS) .
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of phenyl-modified silicone polymers synthesized using methods involving phenyl-containing chlorosilanes.
Table 1: Molecular Weight and Polydispersity of Phenyl-Modified Silicone Resins
| Polymer ID | Synthesis Method | Phenyl Content (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (Mw/Mn) |
| PhenylSil-Resin-01 | Co-hydrolysis | 30 | 1195 | 1514 | 1.27 |
| PhenylSil-Resin-02 | Co-hydrolysis | 50 | 3377 | 15077 | 4.47 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight. Data synthesized from literature reports for similar phenyl-containing silicone resins.[3]
Table 2: Thermal Properties of Phenyl-Modified Silicone Oils
| Polymer ID | Phenyl Content (mol%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% weight loss, °C) |
| PhenylSil-Oil-Low | 5-10 | -120 | >350 |
| PhenylSil-Oil-Med | ~25 | - | >400 |
| PhenylSil-Oil-High | ~45 | - | >450 |
Data represents typical values for phenyl silicone fluids with varying phenyl content.[4]
Experimental Protocols
Protocol 1: Synthesis of Phenyl-Modified Silicone Oil via Co-hydrolysis and Condensation
This protocol describes the synthesis of a methyl phenyl silicone oil through the co-hydrolysis of dimethyldichlorosilane and a phenyl-containing dichlorosilane, followed by catalytic equilibration.
Materials:
-
Dimethyldichlorosilane
-
Diphenyldichlorosilane (as a representative phenyl source)
-
Toluene (B28343) (or other suitable organic solvent like xylene)[5]
-
Deionized water
-
Weak base (e.g., sodium bicarbonate solution) for neutralization[5]
-
Anhydrous sodium sulfate (B86663)
-
Condensation catalyst (e.g., potassium hydroxide (B78521) or a phosphazene base)
-
End-capping agent (e.g., trimethylchlorosilane)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Hydrolysis:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add a mixture of toluene and deionized water (1:1 v/v).
-
Prepare a solution of dimethyldichlorosilane and diphenyldichlorosilane in toluene in the desired molar ratio.
-
With vigorous stirring, slowly add the chlorosilane solution from the dropping funnel to the toluene/water mixture. The reaction is exothermic and will produce hydrochloric acid. Maintain the temperature between 20-40°C.[5]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the lower aqueous acidic layer.
-
Wash the organic layer with a dilute sodium bicarbonate solution, followed by deionized water until the aqueous washings are neutral.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
-
Condensation (Equilibration):
-
Transfer the dried toluene solution of the silanol (B1196071) hydrolyzate to a clean, dry flask equipped for distillation.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture to the reflux temperature of toluene (approximately 110°C) to initiate condensation. Water produced during condensation can be removed azeotropically.
-
After the desired viscosity is reached, cool the mixture and neutralize the catalyst.
-
Add an end-capping agent, such as trimethylchlorosilane, to stabilize the polymer.
-
Filter the solution to remove any precipitated salts.
-
Remove the toluene and any low-boiling-point components by vacuum distillation to yield the final phenyl-modified silicone oil.
-
Purification:
The crude polymer can be purified by washing the toluene solution with aqueous hydrochloric acid followed by ultrapure water to remove metallic impurities.[6] The final product is then obtained by removing the solvent under reduced pressure.
Protocol 2: End-Capping of Silanol-Terminated PDMS with this compound
This protocol details the procedure for terminating a pre-formed silanol-terminated polydimethylsiloxane with this compound.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS-OH) of a specific molecular weight
-
This compound
-
Anhydrous toluene
-
An acid scavenger (e.g., triethylamine (B128534) or pyridine)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Syringe for reagent addition
-
Condenser
Procedure:
-
Reaction Setup:
-
Set up a dry three-necked flask equipped with a magnetic stirrer and condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the silanol-terminated PDMS in anhydrous toluene.
-
Add the acid scavenger (e.g., triethylamine) to the solution. An equimolar amount relative to the chlorosilane is typically used.
-
-
End-Capping Reaction:
-
Slowly add this compound to the stirred PDMS solution at room temperature. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours to ensure complete reaction. The reaction can be monitored by FTIR by observing the disappearance of the Si-OH peak.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The triethylamine hydrochloride salt will precipitate. Remove the salt by filtration.
-
Wash the filtrate with deionized water to remove any remaining salts and impurities.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the phenyl-terminated silicone polymer.
-
Visualization of Workflows
Synthesis of Phenyl-Modified Silicone Oil via Co-hydrolysis and Condensation
Caption: Workflow for the synthesis of phenyl-modified silicone oil.
End-Capping of Silanol-Terminated PDMS
Caption: Workflow for end-capping of PDMS with this compound.
References
- 1. Synthesis and Characterization of Methyl Phenyl Silicone Oil-IOTA [iotasilicone.com]
- 2. Synthesis and classification of phenyl silicone oil-Mingyi [112seo.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108586747B - A kind of preparation method of middle-high phenyl content methylphenyl silicone oil - Google Patents [patents.google.com]
- 5. CN103087320A - Preparation method of hydroxyl-terminated polymethylphenyl silicone oil - Google Patents [patents.google.com]
- 6. US6114500A - Purification of organic silicon polymer - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Silylation with Chlorodimethylphenylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic silylation is a cornerstone of modern organic synthesis, primarily utilized for the protection of labile functional groups such as alcohols, amines, and thiols. Chlorodimethylphenylsilane (CDMPS) is a versatile silylating agent employed to introduce the dimethylphenylsilyl (DMPS) protecting group. The DMPS group offers a unique balance of stability and reactivity, rendering it a valuable tool in multi-step syntheses. It is generally stable to a range of reaction conditions, yet can be selectively removed when desired. These application notes provide a detailed overview of the experimental setup, protocols, and spectral data associated with nucleophilic silylation using this compound.
Data Presentation
The following tables summarize typical reaction conditions and yields for the silylation of various nucleophiles with this compound.
Table 1: Silylation of Alcohols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Triethylamine | Dichloromethane | Room Temp. | 2 | >95 |
| Cyclohexanol | Imidazole | DMF | Room Temp. | 4 | ~90 |
| Phenol | Pyridine | Toluene | Reflux | 6 | ~85 |
| tert-Butanol | DMAP | Acetonitrile | 50 | 24 | ~70 |
Table 2: Silylation of Amines
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Triethylamine | THF | Room Temp. | 3 | >90 |
| Piperidine | Pyridine | Dichloromethane | 0 to Room Temp. | 2 | ~95 |
| Diethylamine | None (excess amine) | Neat | Reflux | 8 | ~80 |
Table 3: Silylation of Thiols
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Triethylamine | Dichloromethane | 0 | 1 | >98 |
| 1-Dodecanethiol | Imidazole | DMF | Room Temp. | 2 | ~95 |
Experimental Protocols
General Procedure for the Silylation of Alcohols
-
To a stirred solution of the alcohol (1.0 equiv.) and a suitable base (1.2-1.5 equiv., e.g., triethylamine, imidazole, or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1-1.3 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dimethylphenylsilyl ether.
General Procedure for the Silylation of Amines
-
To a solution of the amine (1.0 equiv.) and a base (1.2-1.5 equiv., if the amine is not used in excess) in an anhydrous aprotic solvent under an inert atmosphere, add this compound (1.1-1.3 equiv.) at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture until completion, as indicated by TLC or GC-MS analysis.
-
Work-up the reaction by filtering off the ammonium salt byproduct and concentrating the filtrate.
-
If necessary, purify the product by distillation or column chromatography.
General Procedure for the Silylation of Thiols
-
In a flask under an inert atmosphere, dissolve the thiol (1.0 equiv.) and a base (1.1 equiv., e.g., triethylamine) in an anhydrous solvent like dichloromethane.
-
Cool the solution to 0 °C and add this compound (1.05 equiv.) dropwise.
-
Stir the reaction at 0 °C for the specified time, monitoring its progress by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the silyl (B83357) thioether.
Visualization of Experimental Workflow and Reaction
Caption: General experimental workflow for nucleophilic silylation.
Caption: Generalized nucleophilic substitution at silicon.
Spectroscopic Data of Dimethylphenylsilyl Derivatives
The following provides an overview of the characteristic spectral data for compounds protected with a dimethylphenylsilyl group.
¹H NMR Spectroscopy:
-
Si-CH₃: A sharp singlet typically appears in the upfield region, around δ 0.3-0.6 ppm, integrating to six protons.
-
Si-Ph: Multiplets corresponding to the phenyl group protons are observed in the aromatic region, typically between δ 7.2-7.8 ppm.
-
Protons α to the Silylated Heteroatom: The chemical shift of protons on the carbon adjacent to the oxygen, nitrogen, or sulfur atom is influenced by the silylation. For example, in silyl ethers, the -CH-O- proton signal is often shifted slightly downfield compared to the parent alcohol.
¹³C NMR Spectroscopy:
-
Si-CH₃: The methyl carbons attached to silicon typically resonate at a very high field, around δ -1 to -4 ppm.
-
Si-Ph: The carbons of the phenyl group show characteristic signals in the aromatic region (δ 128-135 ppm). The ipso-carbon (the carbon directly attached to silicon) is often found around δ 138-140 ppm.
-
Carbon α to the Silylated Heteroatom: The chemical shift of the carbon atom bonded to the heteroatom is also affected by silylation.
Infrared (IR) Spectroscopy:
-
Si-Ph stretch: A characteristic absorption band for the silicon-phenyl bond is observed around 1428 cm⁻¹.
-
Si-CH₃ symmetric deformation: A strong band appears near 1250 cm⁻¹.
-
Si-O-C stretch (for silyl ethers): A strong absorption is typically found in the region of 1050-1100 cm⁻¹.
-
Absence of O-H, N-H, or S-H stretch: Successful silylation is confirmed by the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹), the N-H stretching bands (around 3300-3500 cm⁻¹), or the S-H stretching band (around 2550-2600 cm⁻¹) of the starting material.
Mass Spectrometry (MS):
The fragmentation of dimethylphenylsilyl derivatives under electron ionization (EI) often shows characteristic patterns.
-
[M - CH₃]⁺: Loss of a methyl group (15 Da) is a common fragmentation pathway.
-
[M - Ph]⁺: Loss of the phenyl group (77 Da) can also be observed.
-
[Si(CH₃)₂Ph]⁺: The dimethylphenylsilyl cation at m/z 135 is often a prominent peak in the mass spectrum.
Conclusion
This compound is a reliable and effective reagent for the protection of a wide range of nucleophilic functional groups. The resulting dimethylphenylsilyl derivatives exhibit favorable stability and can be readily characterized by standard spectroscopic techniques. The protocols and data provided herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the strategic use of this important protecting group strategy.
Application Notes and Protocols: Chlorodimethylphenylsilane in the Synthesis of Enantioenriched Allenylsilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioenriched allenylsilanes are valuable intermediates in organic synthesis, serving as versatile building blocks for the stereoselective construction of complex molecules, including natural products and pharmaceutical agents.[1][2] The unique reactivity of the allenylsilane moiety allows for a variety of transformations, making it a crucial functional group in modern synthetic chemistry. This document provides detailed application notes and protocols for the synthesis of enantioenriched allenylsilanes using chlorodimethylphenylsilane, with a primary focus on a copper-catalyzed asymmetric silylation of propargyl dichlorides.
Methods Overview
Several methods have been developed for the synthesis of enantioenriched allenylsilanes. A prominent and efficient method involves the copper-catalyzed asymmetric silylation of readily available propargyl dichlorides.[1][2][3] This approach offers access to chloro-substituted allenylsilanes with good to high yields and enantioselectivities. Another notable method is the Johnson-Claisen rearrangement of chiral, silylpropargylic alcohols, which also utilizes this compound.[4][5][6][7] Additionally, iridium-catalyzed enantioselective C-H bond silylation has emerged as a direct approach to these valuable compounds.[8][9][10]
This document will focus on the copper-catalyzed methodology due to its well-documented protocols and broad applicability.
Copper-Catalyzed Asymmetric Silylation of Propargyl Dichlorides
This method provides a direct route to enantioenriched chloro-substituted allenylsilanes from propargyl dichlorides using a copper catalyst, a chiral ligand, and a silylboronate reagent, which can be generated from this compound. The reaction proceeds via an SN2' propargyl silylation process.[1][2][3]
Reaction Scheme
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Copper‐Catalyzed Asymmetric Silylation of Propargyl Dichlorides: Access to Enantioenriched Functionalized Allenylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 768-33-2 [chemicalbook.com]
- 5. netascientific.com [netascientific.com]
- 6. 氯(二甲基)苯基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS#:768-33-2 | Chemsrc [chemsrc.com]
- 8. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C-H Deprotonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Incomplete Silylation with Chlorodimethylphenylsilane
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize silylation reactions using Chlorodimethylphenylsilane.
Troubleshooting Guide: Incomplete Silylation
Incomplete conversion of a substrate to its dimethylphenylsilyl ether is a common challenge. This guide provides a systematic approach to identifying and resolving the root causes of low yields and incomplete reactions.
Q1: My silylation reaction is sluggish or incomplete. What are the most common causes?
A1: Incomplete silylation with this compound can often be attributed to one or more of the following factors:
-
Presence of Moisture: this compound is highly sensitive to moisture and can be rapidly hydrolyzed. Any water in your sample, solvents, or glassware will consume the reagent, rendering it inactive for the desired reaction.[1][2]
-
Steric Hindrance: The bulky nature of the dimethylphenylsilyl group, or steric hindrance around the hydroxyl group of your substrate, can significantly slow down the reaction rate.[1][3] Generally, the ease of silylation follows the order: primary > secondary > tertiary alcohols.[4]
-
Inadequate Reaction Conditions: Insufficient reaction time, suboptimal temperature, or an inappropriate choice of base or solvent can lead to an incomplete reaction.[1][4]
-
Improper Stoichiometry: An insufficient amount of this compound or base relative to the substrate will result in incomplete conversion.[1][5]
Q2: How can I diagnose the cause of my incomplete reaction?
A2: A logical troubleshooting workflow can help pinpoint the issue. Start by addressing the most common and easily solvable problems first.
Frequently Asked Questions (FAQs)
Q3: What are the optimal conditions for a standard silylation with this compound?
A3: For a standard primary or secondary alcohol, a good starting point is to use 1.1-1.5 equivalents of this compound and 1.5-2.0 equivalents of a tertiary amine base like triethylamine (B128534) or imidazole (B134444) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[2][4][5] The reaction is often carried out at room temperature and monitored by TLC until completion.
Q4: How can I improve the yield when silylating a sterically hindered alcohol?
A4: For sterically hindered substrates, more forcing conditions are often necessary.[3] Consider the following adjustments:
-
Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.[4]
-
Use a Stronger Base: Switching to a stronger, more nucleophilic base like imidazole or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[6]
-
Change Solvent: Using a more polar aprotic solvent like dimethylformamide (DMF) can sometimes facilitate the reaction, but be aware that it can be more difficult to remove during work-up.[4]
-
Increase Reaction Time: Sterically hindered reactions are inherently slower, so extending the reaction time is often required.[3]
Q5: I see a white precipitate form during my reaction. Is this normal?
A5: Yes, if you are using an amine base such as triethylamine or pyridine, the formation of a white precipitate is typically the hydrochloride salt of the amine, which is a byproduct of the reaction.[2] This is a good indication that the reaction is proceeding.
Q6: What are common side products, and how can I minimize them?
A6: The most common side product is the corresponding disiloxane, formed from the hydrolysis of this compound in the presence of moisture.[2][4] To minimize its formation, it is crucial to maintain strictly anhydrous conditions by thoroughly drying all glassware, using anhydrous solvents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][4]
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how changing reaction parameters can affect the yield of silylation for a model secondary alcohol. This data is illustrative and based on established chemical principles.
Table 1: Effect of Base on Silylation Yield
| Entry | Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 25 | 12 | 75 |
| 2 | Pyridine | DCM | 25 | 12 | 72 |
| 3 | Imidazole | DCM | 25 | 6 | 95 |
| 4 | 2,6-Lutidine | DCM | 25 | 12 | 80 |
Table 2: Effect of Solvent on Silylation Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | DCM | 25 | 6 | 95 |
| 2 | Imidazole | THF | 25 | 6 | 92 |
| 3 | Imidazole | Acetonitrile | 25 | 6 | 88 |
| 4 | Imidazole | DMF | 25 | 4 | >98 |
Table 3: Effect of Temperature and Time on a Hindered Alcohol
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | DMF | 25 | 24 | 40 |
| 2 | Imidazole | DMF | 50 | 12 | 85 |
| 3 | Imidazole | DMF | 50 | 24 | 92 |
| 4 | Imidazole | DMF | 80 | 12 | 90 (with some degradation) |
Experimental Protocols
Protocol 1: Standard Silylation of a Primary Alcohol
This protocol describes a general procedure for the silylation of a primary alcohol using this compound.
Materials:
-
Primary alcohol (1.0 eq.)
-
This compound (1.2 eq.)
-
Imidazole (2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq.) and imidazole (2.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq.) to the stirred solution via syringe. A white precipitate of imidazolium (B1220033) hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Silylation of a Sterically Hindered Secondary Alcohol
This protocol provides a method for silylating a more challenging, sterically hindered secondary alcohol.
Materials:
-
Hindered secondary alcohol (1.0 eq.)
-
This compound (1.5 eq.)
-
Imidazole (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen.
-
To a solution of the hindered secondary alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Add this compound (1.5 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts and wash with deionized water (3x) to remove DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. General Silylation Procedures - Gelest [technical.gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 6. scite.ai [scite.ai]
Preventing hydrolysis of dimethylphenylsilyl ethers during workup
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of dimethylphenylsilyl (DMPS) ethers during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why is my dimethylphenylsilyl (DMPS) ether being cleaved during aqueous workup?
A1: Silyl (B83357) ethers are susceptible to hydrolysis under both acidic and basic conditions. The silicon-oxygen bond can be cleaved upon exposure to acidic or strongly basic aqueous solutions commonly used for quenching reactions or in liquid-liquid extractions. Dimethylphenylsilyl ethers are known to be relatively labile, with stability comparable to trimethylsilyl (B98337) (TMS) ethers, making them particularly prone to premature deprotection if the workup conditions are not carefully controlled.[1][2]
Q2: How does the stability of DMPS ethers compare to other common silyl ethers?
A2: The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom; bulkier groups generally offer greater resistance to hydrolysis.[3][4] DMPS ethers are among the more labile silyl protecting groups. The relative stability of common silyl ethers under acidic and basic conditions is summarized in the table below.
Q3: What is the optimal pH range to maintain during an aqueous workup to protect my DMPS ether?
A3: To minimize the risk of hydrolysis, it is critical to maintain the pH of the aqueous phase as close to neutral (pH 7) as possible.[1] Both strong acids and strong bases will catalyze the cleavage of the silyl ether. If the reaction mixture is acidic, a mild base like saturated aqueous sodium bicarbonate should be used for neutralization. If the mixture is basic, a mild acid like saturated aqueous ammonium (B1175870) chloride is recommended.
Q4: Are standard acidic or basic washes (e.g., 1M HCl, 1M NaOH) safe for my DMPS ether?
A4: It is strongly advised to avoid washes with strong acids or bases.[1] Given the high lability of the DMPS group, such conditions will almost certainly lead to significant, if not complete, deprotection of the alcohol.
Q5: What are some "silyl-safe" quenching and washing reagents?
A5: To avoid uncontrolled pH changes, use buffered or neutral aqueous solutions. Recommended "silyl-safe" reagents include:
-
Saturated aqueous sodium bicarbonate (NaHCO₃): Ideal for quenching or neutralizing acidic reaction mixtures.
-
Saturated aqueous ammonium chloride (NH₄Cl): Recommended for quenching reactions containing strong bases or organometallic reagents.[5]
-
Brine (saturated aqueous NaCl): A neutral solution suitable for washing the organic layer during extraction to remove water-soluble impurities.
Troubleshooting Guide
Problem: Significant loss of product to the deprotected alcohol is observed after quenching the reaction.
-
Possible Cause: An uncontrolled pH swing occurred upon adding the quenching agent (e.g., water or dilute acid).
-
Solution: Quench the reaction at a low temperature (0 °C) by slowly adding a pre-chilled, buffered solution like saturated aqueous NaHCO₃ or NH₄Cl. Monitor the pH of the aqueous layer with pH paper to ensure it remains near neutral.
Problem: Hydrolysis is occurring during the extraction and washing steps.
-
Possible Cause: Prolonged contact time with the aqueous phase or the use of an improper washing solution.
-
Solution: Perform extractions quickly and efficiently. Minimize the contact time between the organic layer containing the silyl ether and the aqueous phase. Use only neutral washing solutions, such as brine. After the final wash, promptly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Problem: My compound is highly water-soluble, making a non-aqueous workup impossible and increasing hydrolysis risk.
-
Possible Cause: Increased time in the aqueous phase leads to higher rates of hydrolysis.
-
Solution: If an aqueous workup is unavoidable for a polar compound, perform the extraction rapidly with pre-chilled solutions (both organic solvent and aqueous washes) to slow the rate of hydrolysis. Consider back-extracting the aqueous layers multiple times with fresh organic solvent to maximize product recovery. Ensure the combined organic layers are dried and concentrated as quickly as possible.
Data Presentation
The stability of silyl ethers is a critical factor in their selection and handling. The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, providing a quantitative comparison.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Dimethylphenylsilyl | DMPS | ~1 | ~1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| (Data compiled from multiple sources[2][5][6][7][8]) |
Experimental Protocols
Protocol 1: Silyl-Safe Aqueous Workup
This protocol is designed to minimize silyl ether hydrolysis by maintaining a neutral pH and low temperature throughout the quenching and extraction process.
Methodology:
-
Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add a pre-chilled saturated aqueous solution of either sodium bicarbonate (NaHCO₃) to neutralize acidic components or ammonium chloride (NH₄Cl) to quench basic/organometallic components. Add the quenching agent dropwise with vigorous stirring until the reaction is fully quenched (e.g., gas evolution ceases).
-
pH Check: Using pH paper, check the aqueous phase to ensure the pH is between 7.0 and 8.0.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) three times.
-
Washing: Combine the organic layers and wash once with a half-volume of saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Non-Aqueous Workup
This protocol is recommended for reactions involving extremely labile silyl ethers or when the product is highly sensitive to water.
Methodology:
-
Removal of Solids: If the reaction mixture contains solid byproducts or excess reagents, dilute it with a non-polar solvent (e.g., hexanes/ethyl acetate mixture) and filter the mixture through a pad of celite or silica (B1680970) gel. Wash the filter cake with additional solvent.
-
Concentration: Collect the filtrate and concentrate it directly under reduced pressure.
-
Purification: The resulting crude residue can be purified directly by flash column chromatography without an aqueous workup.
Visualizations
The following diagrams illustrate the decision-making process for selecting a workup and the workflow for a silyl-safe aqueous procedure.
Caption: Decision tree for selecting the appropriate workup protocol.
Caption: Experimental workflow for the silyl-safe aqueous workup.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Optimizing Chlorodimethylphenylsilane Protection Reactions
Welcome to the technical support center for the optimization of alcohol protection using chlorodimethylphenylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on reaction conditions, troubleshooting common issues, and ensuring high-yield, efficient syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the protection of an alcohol with this compound?
A1: The protection of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon atom. A base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon center of this compound, displacing the chloride and forming a stable dimethylphenylsilyl ether. The base also serves to neutralize the hydrochloric acid (HCl) byproduct.[1][2]
Q2: How does the structure of the alcohol affect the reaction?
A2: The steric hindrance around the hydroxyl group is a primary factor influencing the rate and success of the protection reaction. Generally, the ease of silylation follows the order: primary > secondary > tertiary alcohols. Primary alcohols are the most reactive due to the lower steric crowding around the hydroxyl group, while tertiary alcohols are the most challenging to protect and may require more forcing conditions or more reactive silylating agents.
Q3: What are the most common bases and solvents for this reaction?
A3: The most common conditions for silylation reactions involve the use of an amine base in an aprotic solvent. Imidazole (B134444) is a highly effective base, often used in conjunction with N,N-dimethylformamide (DMF), a polar aprotic solvent that can also act as a catalyst.[3][4] Other common bases include triethylamine (B128534) and 2,6-lutidine. Dichloromethane (DCM) is another frequently used solvent, which can simplify the workup procedure.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the silylation reaction can be conveniently monitored by thin-layer chromatography (TLC). The resulting dimethylphenylsilyl ether will be less polar than the starting alcohol and will, therefore, have a higher Rf value.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Silyl (B83357) Ether
This is one of the most common issues encountered during the protection reaction. Several factors can contribute to a low yield.
| Possible Cause | Recommended Solution |
| Insufficiently Anhydrous Conditions | Moisture in the reaction flask, solvents, or reagents will react with the this compound, leading to the formation of silanols and siloxanes, and reducing the amount of reagent available to protect the alcohol. Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous. |
| Suboptimal Base | For sterically hindered alcohols, a stronger or more nucleophilic base may be required. Imidazole is generally more effective than triethylamine as it can act as a nucleophilic catalyst.[3] For particularly challenging substrates, consider using a stronger, non-nucleophilic base like 2,6-lutidine, especially if using a more reactive silylating agent like a silyl triflate. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. DMF is a polar aprotic solvent that can accelerate the reaction.[4] If the reaction is sluggish in a less polar solvent like DCM, switching to DMF may improve the yield and reaction time. |
| Low Reaction Temperature | While many silylations proceed efficiently at room temperature, less reactive or sterically hindered alcohols may require gentle heating to drive the reaction to completion. |
| Poor Quality Reagents | The purity of the this compound, base, and solvent is critical. Use freshly distilled or purchased high-purity reagents. |
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate can indicate the formation of side products, which can complicate purification and lower the yield.
| Possible Cause | Recommended Solution |
| Formation of Siloxanes | As mentioned above, the presence of water will lead to the hydrolysis of this compound to form the corresponding silanol, which can then condense to form a disiloxane (B77578) (PhMe₂Si-O-SiMe₂Ph). Maintaining strictly anhydrous conditions is the best way to prevent this. |
| Over-silylation of Poly-hydroxylated Substrates | If your starting material contains multiple hydroxyl groups, it is possible to form di- or tri-silylated products. To achieve selective protection of the most reactive hydroxyl group (typically the least sterically hindered), use a stoichiometric amount of this compound (1.0-1.1 equivalents) and monitor the reaction closely by TLC. Running the reaction at a lower temperature can also enhance selectivity. |
Data Presentation
The choice of base and solvent can significantly influence the outcome of the protection reaction. The following tables provide a summary of expected trends based on general silylation literature.
Table 1: Effect of Base on Silylation of a Primary Alcohol
| Base | Solvent | Typical Reaction Time | Typical Yield | Notes |
| Imidazole | DMF | 1-4 hours | >95% | Highly effective due to its role as a nucleophilic catalyst. The "Corey protocol" is a reliable method.[5] |
| Triethylamine | DCM | 4-12 hours | 85-95% | A common and cost-effective choice, but generally slower than imidazole. |
| 2,6-Lutidine | DCM | 2-6 hours | >90% | A hindered, non-nucleophilic base, often used with more reactive silylating agents like silyl triflates to avoid side reactions. |
Table 2: Effect of Solvent on Silylation with Imidazole
| Solvent | Typical Reaction Time | Typical Yield | Notes |
| DMF | 1-4 hours | >95% | Often accelerates the reaction as it can act as a catalyst.[4] Can be difficult to remove during workup. |
| DCM | 2-8 hours | >90% | Easier to remove during workup, but the reaction may be slower compared to DMF.[3] |
| Acetonitrile | 2-8 hours | >90% | A polar aprotic alternative to DMF and DCM. |
| THF | 4-12 hours | 85-95% | Generally results in slower reaction rates compared to more polar aprotic solvents. |
Experimental Protocols
Protocol 1: Standard Protection of a Primary Alcohol using this compound and Imidazole in DMF (Corey Protocol)
This protocol is a reliable and high-yielding method for the protection of primary alcohols.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) and imidazole (2.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Mandatory Visualizations
Caption: A typical experimental workflow for the protection of a primary alcohol.
Caption: A logical flowchart for troubleshooting low reaction yields.
References
Side reactions of Chlorodimethylphenylsilane and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during experiments with Chlorodimethylphenylsilane and offers guidance on how to avoid them.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield of the Desired Silylated Product and Formation of a White Precipitate or Oily Residue
Primary Suspect: Hydrolysis and Siloxane Formation
This compound is highly sensitive to moisture.[1][2] Trace amounts of water in your reaction setup can lead to its hydrolysis, forming dimethylphenylsilanol. This silanol (B1196071) can then undergo self-condensation or react with another molecule of this compound to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, an oily or solid byproduct that is often difficult to remove.[3][4][5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low yields due to hydrolysis.
Experimental Protocol to Minimize Hydrolysis:
-
Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >100 °C overnight or by flame-drying under a vacuum while hot.[1][6]
-
Solvent and Reagent Purity: Use anhydrous solvents. If not commercially available, they should be dried using appropriate methods, such as distillation over a suitable drying agent or passing through a column of activated alumina.[3][5] Ensure all other reagents are of high purity and stored under anhydrous conditions.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1][4]
-
Reagent Addition: Add this compound to the reaction mixture via a syringe through a septum. Avoid opening the reaction vessel to the atmosphere.
Issue 2: Formation of Biphenyl and Benzene Byproducts in Grignard Reactions
Primary Suspect: Side Reactions of the Grignard Reagent
When preparing or using a Grignard reagent, such as phenylmagnesium bromide, for reaction with this compound, side reactions can occur. The Grignard reagent is a strong base and can be protonated by trace amounts of water or other protic impurities, leading to the formation of benzene.[4] Biphenyl can form from the coupling of two phenyl radicals, which can be generated during the formation of the Grignard reagent itself.[4]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Grignard reaction side products.
Experimental Protocol for Optimized Grignard Reaction:
-
Reaction Setup: Use a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place magnesium turnings in the flask and activate them by adding a small crystal of iodine. The color of the iodine will fade as the reaction initiates.[7]
-
Grignard Reagent Formation: Dissolve the aryl halide (e.g., bromobenzene) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) and add it to the dropping funnel. Add a small portion to the magnesium suspension to initiate the reaction, which is indicated by gentle refluxing. Once initiated, add the remaining aryl halide dropwise at a rate that maintains a gentle reflux.[7]
-
Reaction with this compound: After the Grignard reagent has formed, cool the solution to 0 °C. Add a solution of this compound in anhydrous ether or THF dropwise to the Grignard reagent. Maintaining a low temperature is critical to prevent side reactions.
-
Work-up: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[7]
Issue 3: Incomplete Reaction with Sterically Hindered Alcohols
Primary Suspect: Steric Hindrance
The bulky nature of the dimethylphenylsilyl group can lead to slow or incomplete reactions with sterically hindered alcohols (secondary and tertiary alcohols).[8]
Troubleshooting Workflow:
Caption: Workflow for addressing issues with sterically hindered alcohols.
Experimental Protocol for Silylating Hindered Alcohols:
-
Reaction Conditions: For sterically hindered alcohols, it may be necessary to use longer reaction times or higher temperatures. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Base/Catalyst: A stronger, non-nucleophilic base or a nucleophilic catalyst can facilitate the reaction. Imidazole or 4-(dimethylamino)pyridine (DMAP) are often more effective than triethylamine (B128534) for silylating hindered alcohols.[4]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) can accelerate silylation reactions.[1]
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively tabulated in the literature, the following table summarizes the general impact of reaction parameters on the yield of the desired silylated product and the formation of common side products.
| Parameter | Condition | Expected Impact on Desired Product Yield | Expected Impact on Side Product Formation |
| Moisture | Presence of water | Decreases | Increases formation of silanols and siloxanes |
| Temperature | Too high in Grignard reaction | May decrease | Increases formation of biphenyl |
| For hindered alcohols | May increase | Can promote other decomposition pathways | |
| Base | Weak base for hindered alcohol | Decreases | - |
| Stronger base (e.g., imidazole) | Increases | - | |
| Solvent | Protic solvent (e.g., alcohol) | Decreases significantly | Reacts with the chlorosilane |
| Aprotic polar solvent (e.g., DMF) | Generally increases | - | |
| Reaction Time | Insufficient for hindered alcohol | Decreases | - |
Frequently Asked Questions (FAQs)
Q1: What is the white solid that precipitates from my reaction when I use an amine base like triethylamine?
A1: The white precipitate is most likely the hydrochloride salt of the amine base (e.g., triethylamine hydrochloride). This salt is formed as the amine neutralizes the hydrochloric acid (HCl) byproduct of the silylation reaction. It can be removed by filtration at the end of the reaction.
Q2: Can I use a protic solvent like ethanol (B145695) for my silylation reaction?
A2: No, protic solvents such as alcohols and water will react rapidly with this compound, consuming your reagent and leading to the formation of byproducts.[1][2] Always use anhydrous aprotic solvents.
Q3: How can I remove the disiloxane (B77578) byproduct from my desired product?
A3: Disiloxanes are generally less polar than the corresponding silylated alcohols. Purification can often be achieved by flash column chromatography on silica (B1680970) gel. The disiloxane will typically elute first in a nonpolar eluent system (e.g., hexane/ethyl acetate).[5]
Q4: My reaction with a primary amine seems to be giving multiple products. What could be happening?
A4: Primary amines can undergo multiple silylations. After the initial silylation to form R-NH-SiMe₂Ph, the remaining N-H bond can be further silylated to form R-N(SiMe₂Ph)₂. To favor monosilylation, you can use an excess of the amine. Secondary amines, having only one N-H bond, will only undergo monosilylation.
Q5: Is it necessary to activate the magnesium for the Grignard reaction?
A5: Yes, the surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Activating the magnesium, for example with a crystal of iodine, is crucial to expose a fresh metal surface and initiate the Grignard reagent formation.[7]
Q6: How does the reactivity of this compound compare to other chlorosilanes like tert-butyldimethylsilyl chloride (TBDMSCl)?
A6: The reactivity is influenced by both electronic and steric effects. The phenyl group is more electron-withdrawing than an alkyl group, which can make the silicon atom more electrophilic. However, the steric bulk is also a significant factor. Generally, for less hindered substrates, the electronic effect may dominate, leading to higher reactivity. For sterically demanding substrates, the bulkier silylating agent will react slower.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Improving yield and purity in reactions involving Chlorodimethylphenylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yield and purity in reactions involving chlorodimethylphenylsilane.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: My reaction with this compound is resulting in a low yield of the desired silylated product. What are the potential causes and how can I improve the yield?
A: Low yields in silylation reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here are the common causes and recommended solutions:
-
Moisture Contamination: this compound is highly sensitive to moisture and can readily hydrolyze to form dimethylphenylsilanol, which can further condense into unreactive disiloxanes.[1][2] This hydrolysis consumes the reagent and reduces the amount available for your desired reaction.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or steric hindrance.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[4][5] If steric hindrance is a factor, you may need to increase the reaction temperature or use a less hindered base.
-
-
Side Reactions: In Grignard reactions, Wurtz-type homocoupling of the starting halide can be a significant side reaction, reducing the yield of the desired product.[3]
-
Solution: Control the rate of addition of the alkyl halide to the magnesium turnings.[3] Using tetrahydrofuran (B95107) (THF) as a solvent can be beneficial for Grignard reagent formation.[3]
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to a low yield.
-
Solution: Carefully calculate and measure the molar equivalents of your substrate, this compound, and any base or catalyst used. A slight excess of the silylating agent may be beneficial in some cases.
-
Table 1: Factors Affecting Reaction Yield and Recommended Optimizations
| Factor | Potential Issue | Recommended Optimization |
| Reagent Quality | Hydrolyzed this compound | Use a new bottle; handle under inert atmosphere.[1] |
| Solvent | Presence of moisture | Use anhydrous solvents. |
| Temperature | Reaction too slow or incomplete | Increase temperature and monitor reaction progress. |
| Reaction Time | Incomplete conversion | Monitor by TLC, GC, or NMR to determine endpoint.[4][5] |
| Base | Insufficient activation of substrate | Use a stronger or less-hindered base (e.g., imidazole (B134444), triethylamine (B128534), pyridine). |
| Stoichiometry | Limiting reagent consumed by side reactions | Use a slight excess (1.1-1.5 equivalents) of this compound. |
Issue 2: Formation of Siloxane Impurities
Q: I am observing significant amounts of siloxane byproducts in my reaction mixture. How can I minimize their formation and remove them from my product?
A: The formation of siloxanes (compounds with Si-O-Si linkages) is a common issue when working with chlorosilanes and is primarily caused by hydrolysis.[1]
-
Minimizing Formation: The most effective way to prevent siloxane formation is to rigorously exclude water from your reaction.[1] This involves the same precautions mentioned for improving yield: using dried glassware and anhydrous solvents, and working under an inert atmosphere.[1][3]
-
Removal of Siloxanes and Silanols: If these impurities do form, they can often be removed during the workup and purification steps.
-
Aqueous Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can help deprotonate the silanol (B1196071), increasing its solubility in the aqueous phase.[6] However, be cautious as this can potentially cleave your desired silyl (B83357) ether if it is base-sensitive.[6]
-
Column Chromatography: Dimethylphenylsilanol is more polar than the desired silyl ether product. Careful column chromatography, potentially with a gradient elution starting from a nonpolar solvent system (e.g., hexane/ethyl acetate), can effectively separate the product from the more polar silanol impurity.[6]
-
Distillation: If your product is thermally stable and has a significantly different boiling point from the siloxane impurities, vacuum distillation can be an effective purification method, particularly for large-scale reactions.[6][7]
-
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my dimethylphenylsilyl-protected compound. What are the best practices for purification?
A: Purification challenges often arise from the presence of unreacted starting materials, silanol/siloxane byproducts, or decomposition of the product on silica (B1680970) gel.
-
Decomposition on Silica Gel: While generally stable, dimethylphenylsilyl ethers can be susceptible to cleavage on acidic silica gel.[6]
-
Solution 1: Neutralize the Silica Gel: Prepare a slurry of the silica gel in a solvent system containing a small amount of a tertiary amine, such as triethylamine (1-2%), before packing the column.[6] This will help neutralize the acidic sites on the silica.
-
Solution 2: Use a Different Stationary Phase: Basic or neutral alumina (B75360) can be a good alternative to silica gel for purifying acid-sensitive compounds.[6]
-
Solution 3: Minimize Contact Time: Running the column as quickly as possible without sacrificing separation can help minimize the time the compound spends in contact with the stationary phase.[6]
-
-
Choosing the Right Purification Method: The best method will depend on the properties of your product.
Table 2: Comparison of Purification Methods
| Purification Method | Best For | Key Considerations |
| Column Chromatography | Small to medium scale; separating compounds with different polarities. | Potential for product degradation on acidic silica gel.[6] |
| Vacuum Distillation | Large scale; thermally stable, liquid products with different boiling points from impurities.[6][7] | Requires knowledge of boiling points and thermal stability. |
| Aqueous Wash (Basic) | Removing acidic impurities like silanols. | Risk of cleaving base-sensitive silyl ethers.[6] |
| Crystallization | Solid products. | Requires finding a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing this compound?
A1: this compound is corrosive and reacts with moisture.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of moisture. All handling should be done in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is highly recommended to handle the liquid under an inert atmosphere of nitrogen or argon to prevent hydrolysis.[1]
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively observe the consumption of the starting material and the appearance of the product.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Useful for monitoring volatile components of the reaction mixture and identifying byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the conversion of starting material to product by integrating characteristic signals.[4][9] In-situ NMR allows for real-time monitoring of the reaction.[5]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method for monitoring the concentration of reactants and products over time by taking aliquots from the reaction mixture.[4][5]
Q3: Can I use this compound as a protecting group for alcohols? What are its advantages?
A3: Yes, this compound is frequently used as a protecting group for hydroxyl groups.[10] The resulting dimethylphenylsilyl (DMPS) ether has distinct advantages:
-
Stability: The phenyl group provides a degree of steric hindrance and electronic influence that can offer different stability compared to simpler alkylsilyl protecting groups.[10] This can be valuable in orthogonal protection strategies where selective removal of different silyl groups is required.[10]
-
UV-Active: The phenyl group allows for the visualization of the protected compound by UV light on TLC plates.
-
Deprotection: The DMPS group can be removed under standard conditions for silyl ether cleavage, such as using fluoride (B91410) ion sources (e.g., TBAF) or acidic hydrolysis.[10]
Q4: What are the key considerations when performing a Grignard reaction with a substrate already containing a dimethylphenylsilyl group?
A4: Grignard reagents are strong bases and nucleophiles. While silyl ethers are generally stable to Grignard reagents, it's important to consider the overall reactivity of your molecule. Ensure that there are no acidic protons (e.g., alcohols, carboxylic acids) in your substrate that would be deprotonated by the Grignard reagent, consuming it and preventing the desired reaction.[11] The reaction should be performed under strictly anhydrous conditions to prevent quenching of the Grignard reagent.[3][12]
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) and a base such as imidazole (1.2 equivalents) or triethylamine (1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF).
-
Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6] Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially neutralized with triethylamine) or vacuum distillation.[6]
Protocol 2: General Workup and Purification by Column Chromatography
-
Quench Reaction: Carefully add a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride to the reaction mixture to quench any unreacted this compound.[6]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[6]
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove water-soluble impurities.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography Setup: Prepare a slurry of silica gel in a nonpolar eluent (e.g., hexane) and pack a column. If your product is acid-sensitive, add 1-2% triethylamine to the eluent.[6]
-
Elution: Load the crude product onto the column and elute with a solvent system of appropriate polarity, as determined by TLC analysis. A gradient elution from nonpolar to more polar can be effective.
-
Isolation: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US7208617B2 - Hydrolysis of chlorosilanes - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. This compound | C8H11ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. nbinno.com [nbinno.com]
- 11. leah4sci.com [leah4sci.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions with Chlorodimethylphenylsilane
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving Chlorodimethylphenylsilane from the laboratory to the pilot plant.
Troubleshooting Guides
This section addresses common issues encountered during the scale-up of reactions with this compound.
Issue 1: Incomplete Reaction or Low Yield
A frequent challenge when moving from a lab to a pilot plant is a drop in reaction completion and overall yield.
| Potential Cause | Recommended Solution |
| Moisture Contamination | This compound is highly sensitive to moisture, which can consume the reagent. Ensure all glassware, solvents, and reagents are rigorously dried. In a pilot plant setting, this means purging reactors and transfer lines with a dry inert gas like nitrogen or argon.[1] |
| Inadequate Mixing | What works for a small flask may not be sufficient for a large reactor, leading to localized "hot spots" or poor reagent distribution.[1] Use an appropriate overhead stirrer and ensure the vessel geometry is suitable for the scale of your reaction. |
| Suboptimal Reaction Conditions | Conditions that were adequate on a small scale may not be sufficient for a larger batch. You may need to adjust the temperature, reaction time, or the equivalents of the silylating agent and base to drive the reaction to completion at a larger scale.[1] |
Issue 2: Formation of Significant Side Products
The appearance of new or increased levels of impurities is a common scale-up problem.
| Potential Cause | Recommended Solution |
| Hydrolysis | The primary side product is often from the hydrolysis of this compound, forming siloxanes.[2] To prevent this, ensure strictly anhydrous conditions are maintained throughout the experiment. |
| Over-silylation | If your substrate has multiple reactive sites, over-silylation can occur. To achieve selective silylation, use a stoichiometric amount of this compound (1.0-1.1 equivalents) and monitor the reaction closely. Running the reaction at a lower temperature can also improve selectivity.[2] |
| Thermal Degradation | Localized overheating due to poor mixing or inadequate cooling can lead to the degradation of starting materials or products. Ensure efficient heat removal and uniform temperature distribution. |
Frequently Asked Questions (FAQs)
Q1: How do I manage the exothermicity of the reaction during scale-up?
A1: Reactions with this compound are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. To manage this:
-
Controlled Addition: Add the this compound slowly and at a controlled rate to manage the rate of heat generation.
-
Efficient Cooling: Ensure your pilot plant reactor has an adequate cooling system, such as a jacketed vessel with a suitable heat transfer fluid.
-
Calorimetry Data: If possible, obtain reaction calorimetry data at the lab scale to predict the heat of reaction and the required cooling capacity for the pilot plant.
Q2: What are the safety precautions for handling this compound in a pilot plant?
A2: this compound is corrosive and reacts with moisture to produce hydrochloric acid (HCl) gas. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, and consider using a fume hood or a closed-system transfer.
-
Inert Atmosphere: Handle the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and the release of HCl gas.
Q3: How should I handle the HCl gas byproduct in a pilot plant?
A3: The HCl gas generated during the reaction must be neutralized. A gas scrubber is typically used in a pilot plant. This involves passing the off-gas from the reactor through a packed column or a venturi scrubber containing a basic solution, such as aqueous sodium hydroxide, to neutralize the HCl.[3] The efficiency of the scrubber should be monitored to ensure complete neutralization before venting to the atmosphere. A single-stage ejector venturi gas scrubber can typically achieve 95 percent HCl removal, while a countercurrent packed tower can achieve efficiencies exceeding 99.9 percent.[4]
Q4: What materials of construction are recommended for a pilot plant reactor for this chemistry?
A4: Given the corrosive nature of this compound and the HCl byproduct, careful selection of reactor materials is crucial.
-
Glass-lined steel reactors are a common choice as they offer excellent chemical resistance to both the reagent and the acidic byproduct.[5]
-
For less corrosive conditions, stainless steel reactors may be suitable, but their compatibility should be verified.
-
Ancillary equipment, such as transfer lines and valves, should also be made of corrosion-resistant materials like PTFE or Hastelloy.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters - Lab vs. Pilot Plant
| Parameter | Lab Scale (1 L) | Pilot Plant (100 L) | Key Considerations for Scale-Up |
| Reaction Time | 2-4 hours | 4-8 hours | Slower reagent addition and less efficient heat transfer at scale can increase reaction time. |
| Temperature | 20-25 °C | 20-30 °C | Exotherm is more pronounced at scale; active cooling is critical. |
| Yield | 90-95% | 85-90% | Potential for increased side reactions and handling losses at a larger scale. |
| Impurity Profile | <1% siloxane | 1-3% siloxane | Increased potential for moisture ingress and localized concentration gradients. |
Table 2: HCl Gas Scrubber Performance Data
| Scrubber Type | Scrubbing Liquid | Inlet HCl Concentration | Removal Efficiency |
| Packed Tower | 5% NaOH (aq) | 1000 ppm | >99.9% |
| Venturi Scrubber | 5% NaOH (aq) | 1000 ppm | ~95% |
Experimental Protocols
Key Experiment: Silylation of a Primary Alcohol
This protocol details a typical lab-scale silylation of a primary alcohol using this compound. This can be used as a basis for pilot-plant scale-up.
Materials:
-
Primary Alcohol (e.g., 1-octanol)
-
This compound
-
Triethylamine (B128534) (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Silylation: Cool the mixture to 0°C using an ice bath. Slowly add this compound (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography if necessary.
Mandatory Visualization
Caption: A logical workflow for troubleshooting incomplete silylation reactions.
Caption: Logical relationship of considerations when scaling up.
References
Validation & Comparative
Stability Showdown: Chlorodimethylphenylsilane vs. Other Silyl Ethers in Chemical Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in multi-step organic synthesis. Silyl (B83357) ethers are a cornerstone of this strategy, prized for their utility in temporarily masking hydroxyl groups. Their diverse stability profiles allow for intricate synthetic routes, but also necessitate a clear understanding of their relative labilities. This guide provides an objective comparison of the stability of various silyl ethers, with a particular focus on Chlorodimethylphenylsilane (DMPS-Cl) and its resulting dimethylphenylsilyl (DMPS) ether, benchmarked against other commonly used silyl protecting groups.
The stability of a silyl ether is primarily governed by steric hindrance around the silicon atom and the electronic effects of its substituents.[1][2] Bulkier groups impede the approach of acidic or basic reagents, thus enhancing stability. Electron-withdrawing groups can also influence stability, particularly under acidic conditions.[3] This guide presents quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational selection of the most appropriate silyl ether for a given synthetic challenge.
Quantitative Comparison of Silyl Ether Stability
The relative stability of silyl ethers is often expressed in terms of their rate of cleavage under acidic or basic conditions. The following tables summarize the available quantitative data, providing a clear comparison of the stability of dimethylphenylsilyl (DMPS) ethers relative to other common silyl ethers.
Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl (B98337) | TMS | 1 | 1 |
| Dimethylphenylsilyl | DMPS | ~1 [4] | Not available |
| Triethylsilyl | TES | 64[2][5] | 10-100[2][5] |
| tert-Butyldimethylsilyl | TBDMS (TBS) | 20,000[2][5] | ~20,000[2][5] |
| Triisopropylsilyl | TIPS | 700,000[2][5] | 100,000[2][5] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000[2][5] | ~20,000[2][5] |
Table 2: Half-Lives of Silyl Ethers in Acidic and Basic Media
| Silyl Ether | Half-Life (1% HCl in MeOH, 25 °C) | Half-Life (5% NaOH in 95% MeOH) |
| Dimethylphenylsilyl (DMPS) | Not available | Not available |
| n-C₁₂H₂₅OTBS | 140 h[1] | < 1 min[1] |
| n-C₁₂H₂₅OTBDPS | 375 h[1] | < 1 min[1] |
Factors Influencing Silyl Ether Stability
The stability of silyl ethers is a nuanced interplay of steric and electronic factors, as well as the reaction medium. The following diagram illustrates the key determinants of silyl ether lability.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and selective cleavage of silyl ethers. The following protocols can be used to compare the stability of different silyl ethers, including dimethylphenylsilyl ethers, under acidic and basic conditions.
Protocol 1: Comparative Acidic Cleavage of Silyl Ethers
Objective: To quantitatively compare the rate of acid-catalyzed hydrolysis of a dimethylphenylsilyl ether with other silyl ethers (e.g., TMS, TES, TBDMS).
Materials:
-
Dimethylphenylsilyl-protected alcohol
-
Other silyl-protected alcohols for comparison
-
1% HCl in Methanol (B129727)
-
Internal standard (e.g., a stable hydrocarbon)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
Magnetic stirrer and stir bar
-
Thermostated water bath
Procedure:
-
Prepare separate 0.1 M solutions of each silyl ether and the internal standard in methanol.
-
In a reaction vessel maintained at 25 °C, combine a known volume of the silyl ether solution with the internal standard solution.
-
Initiate the reaction by adding a predetermined volume of 1% HCl in methanol.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by neutralizing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the quenched aliquot with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Analyze the organic extract by GC or HPLC to determine the concentration of the remaining silyl ether relative to the internal standard.
-
Plot the natural logarithm of the silyl ether concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k).
-
The half-life (t½) of the silyl ether under these conditions can be calculated using the equation: t½ = 0.693/k.
Protocol 2: Comparative Basic Cleavage of Silyl Ethers
Objective: To quantitatively compare the rate of base-catalyzed hydrolysis of a dimethylphenylsilyl ether with other silyl ethers.
Materials:
-
Dimethylphenylsilyl-protected alcohol
-
Other silyl-protected alcohols for comparison
-
5% NaOH in 95% Methanol
-
Internal standard
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
Magnetic stirrer and stir bar
-
Thermostated water bath
Procedure:
-
Follow the same initial steps as in Protocol 1 to prepare solutions of the silyl ethers and internal standard.
-
Initiate the reaction by adding a predetermined volume of 5% NaOH in 95% methanol to the silyl ether solution at 25 °C.
-
At regular time intervals, withdraw an aliquot and neutralize it with a dilute aqueous HCl solution.
-
Extract and analyze the aliquots as described in Protocol 1 to determine the rate constant and half-life for the basic hydrolysis of each silyl ether.
Experimental Workflow Visualization
The general workflow for a comparative stability study of silyl ethers is depicted below. This process involves the synthesis of the silyl ethers, their subjection to cleavage conditions, and subsequent analysis to determine their relative stabilities.
References
A Comparative Guide: Chlorodimethylphenylsilane vs. Trimethylchlorosilane in Research and Development
In the landscape of organic synthesis and analytical chemistry, the strategic selection of a silylating agent is paramount for the protection of functional groups and the derivatization of molecules for analysis. For researchers, scientists, and drug development professionals, the choice between common reagents like trimethylchlorosilane (TMSCl) and more specialized ones such as chlorodimethylphenylsilane (CMDPS) can significantly impact reaction outcomes, stability of intermediates, and analytical sensitivity. This guide provides an objective comparison of the advantages of this compound over the more conventional trimethylchlorosilane, supported by experimental data and detailed protocols.
Key Advantages of this compound (CMDPS)
While TMSCl is a widely used, cost-effective, and reactive silylating agent, CMDPS offers distinct advantages in specific applications, primarily stemming from the replacement of a methyl group with a phenyl substituent. These advantages include enhanced stability of the resulting silyl (B83357) ether and the introduction of a UV-active chromophore.
1. Enhanced Hydrolytic Stability: The dimethylphenylsilyl (DMPS) ether formed from CMDPS exhibits greater hydrolytic stability compared to the trimethylsilyl (B98337) (TMS) ether derived from TMSCl. This increased stability is attributed to the greater steric hindrance and the electron-withdrawing nature of the phenyl group, which disfavors the formation of a pentacoordinate silicon intermediate required for hydrolysis.[1][2] This enhanced stability is particularly beneficial in multi-step syntheses where the protecting group must withstand various reaction conditions.
2. UV-Active Derivatization for Enhanced Detection: The phenyl group in CMDPS imparts UV-absorbing properties to the resulting silyl ether derivatives. This is a significant advantage in analytical applications, particularly for high-performance liquid chromatography (HPLC) where UV detection is common.[3] Derivatization of compounds that lack a strong chromophore with CMDPS allows for their sensitive detection and quantification.[3] TMS derivatives, lacking a chromophore, are not suitable for this purpose.
3. Altered Reactivity and Selectivity: The steric bulk and electronic properties of the dimethylphenylsilyl group can lead to different reactivity and selectivity in silylation reactions compared to the trimethylsilyl group. This can be exploited to achieve selective protection of less sterically hindered hydroxyl groups in polyfunctional molecules.[4]
Data Presentation: A Comparative Overview
The following table summarizes the key differences in properties and performance between CMDPS and TMSCl.
| Feature | This compound (CMDPS) | Trimethylchlorosilane (TMSCl) |
| Resulting Silyl Ether | Dimethylphenylsilyl (DMPS) ether | Trimethylsilyl (TMS) ether |
| Relative Hydrolytic Stability (Acid-catalyzed) | Slightly more stable than TMS | Baseline (Relative Stability ≈ 1)[1] |
| UV-Activity of Derivative | Yes (Phenyl chromophore) | No |
| Primary Advantage | Increased stability, UV-detection | High reactivity, cost-effective |
| Common Applications | Protecting group in multi-step synthesis, UV-active derivatization for HPLC | General purpose silylating agent, derivatization for GC-MS |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the effective application and comparison of silylating agents.
Protocol 1: Comparative Silylation of a Primary Alcohol
Objective: To compare the efficiency of CMDPS and TMSCl in the protection of a primary alcohol.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
This compound (CMDPS)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., argon), dissolve 1-octanol (B28484) (1.0 mmol) in anhydrous DCM (10 mL).
-
Addition of Base: To each flask, add anhydrous pyridine (1.2 mmol).
-
Addition of Silylating Agent: To the first flask, add TMSCl (1.1 mmol) dropwise at 0 °C. To the second flask, add CMDPS (1.1 mmol) dropwise at 0 °C.
-
Reaction Monitoring: Allow both reactions to warm to room temperature and stir. Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
Work-up: Upon completion (as determined by TLC), quench each reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the yield and purity of the respective silyl ethers. Compare the reaction times and yields to assess the relative efficiency of the two silylating agents.
Protocol 2: Assessment of Hydrolytic Stability of Silyl Ethers
Objective: To quantitatively compare the hydrolytic stability of a dimethylphenylsilyl ether and a trimethylsilyl ether under acidic conditions.
Materials:
-
Purified dimethylphenylsilyl ether of a primary alcohol (from Protocol 1)
-
Purified trimethylsilyl ether of a primary alcohol (from Protocol 1)
-
Tetrahydrofuran (THF)
-
Water
-
Acetic acid
-
Internal standard (e.g., dodecane)
-
Gas chromatography (GC) equipment
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of each silyl ether and the internal standard in THF of known concentrations.
-
Reaction Mixture Preparation: In separate vials, prepare a reaction mixture consisting of THF, water, and acetic acid (e.g., in a 3:1:1 ratio).
-
Initiation of Hydrolysis: To each vial, add a known amount of the respective silyl ether stock solution and the internal standard stock solution. Start a timer immediately.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the hydrolysis in the aliquot by adding a small amount of solid sodium bicarbonate.
-
GC Analysis: Analyze the quenched aliquot by GC to determine the ratio of the silyl ether to the internal standard.
-
Data Analysis: Plot the concentration of the silyl ether as a function of time for both DMPS and TMS ethers. From these plots, the rate of hydrolysis for each silyl ether can be determined and compared.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of silylating agents.
Caption: Factors influencing the stability of silyl ethers.
Caption: Workflow for comparing silylating agents.
Conclusion
This compound presents clear advantages over trimethylchlorosilane in applications where enhanced stability of the protected intermediate is required and where UV-detection of the derivatized analyte is beneficial. The increased hydrolytic stability of dimethylphenylsilyl ethers makes CMDPS a more robust protecting group for complex, multi-step syntheses. Furthermore, its inherent UV-activity provides a crucial tool for the analysis of otherwise difficult-to-detect compounds by HPLC. While TMSCl remains a valuable and highly reactive silylating agent for general purposes, researchers and drug development professionals should consider the unique benefits of CMDPS for applications demanding greater stability and enhanced analytical detection.
References
A Head-to-Head Battle of Silyl Ethers: Chlorodimethylphenylsilane vs. tert-Butyldimethylchlorosilane for Alcohol Protection
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. Among the plethora of options, silyl (B83357) ethers have emerged as a versatile and widely utilized strategy. This guide provides a comprehensive comparison of two prominent silylating agents: chlorodimethylphenylsilane and the ubiquitous tert-butyldimethylchlorosilane (TBDMSCl). This objective analysis, supported by experimental data and detailed protocols, is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Properties
| Property | This compound | tert-Butyldimethylchlorosilane (TBDMSCl) |
| Molecular Formula | C8H11ClSi | C6H15ClSi |
| Molecular Weight | 170.71 g/mol | 150.72 g/mol |
| Appearance | Colorless to light yellow liquid | White solid |
| Boiling Point | 196-198 °C | 124-126 °C |
| Key Feature | Phenyl group offers unique electronic and steric properties. | Bulky tert-butyl group provides significant steric hindrance. |
The Decisive Factor: Stability of the Resulting Silyl Ethers
The primary distinction between these two reagents lies in the stability of the corresponding silyl ethers they form. This stability is a direct consequence of the steric and electronic nature of the substituents on the silicon atom.
The tert-butyldimethylsilyl (TBDMS) group is renowned for its substantial steric bulk, courtesy of the tert-butyl group. This steric shield effectively protects the silicon-oxygen bond from cleavage under a wide range of reaction conditions, rendering TBDMS ethers significantly more robust than many other silyl ethers.[1]
Conversely, the dimethylphenylsilyl (DMPS) group, while possessing a phenyl ring, offers considerably less steric hindrance around the silicon atom. The stability of DMPS ethers is more comparable to that of trimethylsilyl (B98337) (TMS) ethers, which are known for their lability.[2] This lower stability can be advantageous when a protecting group that is easier to remove is desired.
Relative Stability to Acidic Hydrolysis:
| Silyl Ether | Relative Rate of Cleavage |
| Trimethylsilyl (TMS) | 1 |
| Dimethylphenylsilyl (DMPS) | ~1 [2] |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
This table illustrates the vast difference in stability, with TBDMS ethers being approximately 20,000 times more stable to acidic hydrolysis than DMPS ethers.
Performance in Alcohol Protection: A Comparative Overview
The choice between this compound and TBDMSCl will largely depend on the specific requirements of the synthetic route, including the nature of the alcohol to be protected and the reaction conditions of subsequent steps.
Protection of Alcohols:
| Alcohol Type | Reagent | Typical Conditions | Yield | Reaction Time |
| Primary (e.g., Benzyl Alcohol) | TBDMSCl | Imidazole, DMF, rt | >95% | 1-4 h |
| This compound | Imidazole, DMF, rt | High | 1-4 h | |
| Secondary (e.g., Cyclohexanol) | TBDMSCl | Imidazole, DMF, rt | >90% | 2-8 h |
| This compound | Imidazole, DMF, rt | Good to High | 2-12 h | |
| Tertiary (e.g., tert-Butanol) | TBDMSCl | DMAP, Pyridine, Heat | Moderate to Good | 12-48 h |
| This compound | DMAP, Pyridine, Heat | Low to Moderate | 24-72 h |
Note: Yields and reaction times are typical and can vary depending on the specific substrate and reaction conditions.
Due to its greater steric bulk, TBDMSCl generally exhibits higher selectivity for the protection of primary alcohols over secondary and tertiary alcohols.[3] While this compound also shows this selectivity, it is generally less pronounced.
Deprotection Strategies: Reclaiming the Hydroxyl Group
The significant difference in stability between DMPS and TBDMS ethers dictates the conditions required for their cleavage.
Deprotection of Silyl Ethers:
| Silyl Ether | Deprotection Conditions | Typical Reagents | Relative Ease |
| Dimethylphenylsilyl (DMPS) | Mildly acidic or fluoride-based | Acetic acid, TBAF, HF-Pyridine | Very Easy |
| tert-Butyldimethylsilyl (TBDMS) | Acidic or fluoride-based | TFA, HCl, TBAF, HF-Pyridine | Moderate |
The lability of the DMPS group allows for its removal under very mild conditions, which can be advantageous in the presence of other sensitive functional groups. This feature makes this compound a useful reagent for orthogonal protection strategies, where the selective removal of one silyl ether in the presence of another is required. TBDMS ethers, being more robust, require more forcing conditions for cleavage.[4]
Experimental Protocols
General Procedure for Alcohol Protection with TBDMSCl
Materials:
-
Alcohol (1.0 eq)
-
tert-Butyldimethylchlorosilane (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the alcohol in anhydrous DMF, add imidazole.
-
Cool the mixture to 0 °C and slowly add TBDMSCl.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Alcohol Protection with this compound
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the alcohol in anhydrous DMF, add imidazole.
-
Cool the mixture to 0 °C and slowly add this compound.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Chemistry
Caption: General mechanism of alcohol protection with a silyl chloride.
Caption: A typical experimental workflow for alcohol silylation.
Conclusion
Both this compound and tert-butyldimethylchlorosilane are effective reagents for the protection of alcohols. The choice between them hinges on the desired stability of the resulting silyl ether.
-
TBDMSCl is the reagent of choice when a robust protecting group is required that can withstand a wide array of reaction conditions. Its steric bulk also provides excellent selectivity for primary alcohols.
-
This compound offers a more labile protecting group, comparable in stability to a TMS ether. This makes it ideal for situations where mild deprotection conditions are necessary, or for use in orthogonal protection strategies where selective cleavage is paramount. The presence of the phenyl group can also introduce subtle electronic effects that may be beneficial in certain synthetic contexts.
Ultimately, a thorough understanding of the stability and reactivity profiles of both the protecting groups and the substrate is essential for the successful planning and execution of a synthetic route.
References
A Comparative Guide to Analytical Methods for Confirming the Formation of Dimethylphenylsilyl Ethers
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the confirmation of covalent modifications is a critical step in reaction validation. The formation of silyl (B83357) ethers, particularly dimethylphenylsilyl (DMPS) ethers, as protecting groups for hydroxyl functionalities, requires robust analytical techniques to verify their successful synthesis. This guide provides an objective comparison of the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We present supporting experimental data and detailed protocols to aid in the selection and application of these techniques.
Introduction to Dimethylphenylsilyl Ethers
Dimethylphenylsilyl ethers are commonly employed as protecting groups for alcohols due to their stability under various reaction conditions and their relatively straightforward introduction and removal. The confirmation of their formation involves identifying the unique spectroscopic signatures of the dimethylphenylsilyl group and observing the concurrent disappearance or shift of the original hydroxyl group signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. For the confirmation of dimethylphenylsilyl ether formation, ¹H, ¹³C, and ²⁹Si NMR are invaluable.
¹H NMR Spectroscopy
Upon successful silylation, the characteristic broad singlet of the hydroxyl proton (typically δ 1-5 ppm, but can be broad and variable) disappears. In its place, new signals corresponding to the protons of the dimethylphenylsilyl group appear.
Key ¹H NMR Signatures for Dimethylphenylsilyl Ethers:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-CH₃ | ~0.2 - 0.6 | Singlet | 6H |
| Phenyl (C₆H₅ ) | ~7.2 - 7.8 | Multiplet | 5H |
The protons on the carbon bearing the newly formed silyl ether (R-CH -O-Si) typically experience a downfield shift of approximately 0.5-1.0 ppm compared to their position in the parent alcohol.
¹³C NMR Spectroscopy
¹³C NMR provides information about the carbon framework of the molecule. The formation of a dimethylphenylsilyl ether leads to the appearance of new signals for the silyl group's methyl and phenyl carbons.
Key ¹³C NMR Signatures for Dimethylphenylsilyl Ethers:
| Carbon | Chemical Shift (δ, ppm) |
| Si-C H₃ | ~ -3.0 to 0.0 |
| Phenyl (C -Si) | ~135 - 140 |
| Phenyl (o, m, p) | ~127 - 135 |
²⁹Si NMR Spectroscopy
²⁹Si NMR is a highly specific technique for observing the silicon environment. Although it has a low natural abundance and negative gyromagnetic ratio, it provides direct evidence of silylation. The chemical shift of the silicon atom in a dimethylphenylsilyl ether is sensitive to the nature of the oxygen substituent.[1]
Typical ²⁹Si NMR Chemical Shift Range for Dimethylphenylsilyl Ethers:
| Silicon Environment | Chemical Shift (δ, ppm) |
| R-O-Si (CH₃)₂Ph | ~ -5 to 20 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm for ¹H and ¹³C NMR).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if desired, ²⁹Si NMR spectra on a suitable NMR spectrometer. For ¹³C and ²⁹Si NMR, a greater number of scans may be required to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with expected values for the dimethylphenylsilyl ether product and the starting alcohol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for analyzing volatile and semi-volatile compounds, making it well-suited for silyl ethers.[2]
Gas Chromatography
In GC, the silylated product will typically have a different retention time compared to the parent alcohol. Due to the increase in molecular weight and often a decrease in polarity, the silyl ether will elute at a different time, providing evidence of reaction completion and product purity.
Mass Spectrometry
Electron ionization (EI) mass spectrometry of dimethylphenylsilyl ethers results in characteristic fragmentation patterns that can be used for confirmation. The molecular ion peak (M⁺) may be observed, but it is often weak. More prominent are the fragment ions resulting from cleavage of the silicon-carbon and silicon-oxygen bonds.
Common Fragmentation Patterns for Dimethylphenylsilyl Ethers:
| Fragment Ion | m/z | Description |
| [M - CH₃]⁺ | M - 15 | Loss of a methyl group from the silicon atom. |
| [M - Ph]⁺ | M - 77 | Loss of the phenyl group from the silicon atom. |
| [Si(CH₃)₂Ph]⁺ | 135 | The dimethylphenylsilyl cation, often a prominent peak. |
| [Si(CH₃)Ph]⁺ | 120 | Loss of a methyl group from the dimethylphenylsilyl cation. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.[2]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.
-
GC Separation: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent) and a temperature program that allows for the separation of the starting material and the silylated product.
-
MS Detection: Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).
-
Data Analysis: Analyze the chromatogram for the appearance of a new peak corresponding to the dimethylphenylsilyl ether. Examine the mass spectrum of this peak for the characteristic fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for monitoring the progress of a reaction by observing changes in functional groups.
Upon formation of a dimethylphenylsilyl ether, the following spectral changes are expected:
-
Disappearance of the O-H stretch: The broad absorption band characteristic of the hydroxyl group (O-H) in the starting alcohol, typically found in the region of 3200-3600 cm⁻¹, will disappear.[3]
-
Appearance of Si-O-C and Si-C stretches: New absorption bands will appear, corresponding to the newly formed bonds.
Key FTIR Absorption Bands for Dimethylphenylsilyl Ethers:
| Vibration | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | ~3050 - 3070 | Medium |
| C-H (aliphatic) | ~2850 - 2960 | Medium to Strong |
| Si-O-C stretch | ~1050 - 1150 | Strong |
| Si-C (phenyl) stretch | ~1110 - 1120 | Medium |
| Si-CH₃ stretch | ~1250 and ~830 | Medium to Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet for solid samples.
-
Data Acquisition: Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Compare the spectrum of the product with that of the starting alcohol, looking for the disappearance of the O-H stretch and the appearance of the characteristic Si-O-C and Si-C absorption bands.
Comparison of Analytical Methods
| Analytical Method | Information Provided | Advantages | Limitations |
| ¹H NMR | Confirms disappearance of -OH proton and presence of dimethylphenylsilyl group protons. Provides information on the local chemical environment. | Highly reliable for structural confirmation. Quantitative. Non-destructive. | Requires a relatively pure sample. |
| ¹³C NMR | Confirms the presence of the carbon skeleton of the dimethylphenylsilyl group. | Provides detailed structural information. | Longer acquisition times compared to ¹H NMR. |
| ²⁹Si NMR | Direct evidence of silylation and information about the silicon environment. | Highly specific to the silicon atom. | Low sensitivity due to low natural abundance of ²⁹Si. Requires specialized NMR probes and longer acquisition times. |
| GC-MS | Confirms the formation of a new compound with a different retention time and provides molecular weight and fragmentation information for structural elucidation. | High sensitivity and separation capability. Can analyze complex mixtures. | Destructive technique. Requires the analyte to be volatile and thermally stable. |
| FTIR | Monitors the disappearance of the -OH functional group and the appearance of Si-O-C and Si-C bonds. | Rapid and easy to perform. Good for monitoring reaction progress. | Provides limited structural information. Can be difficult to interpret complex spectra. |
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and analytical confirmation of a dimethylphenylsilyl ether.
References
Navigating Reaction Completion: A Comparative Guide to Quantitative Analysis Using Chlorodimethylphenylsilane and Its Alternatives
For researchers, scientists, and drug development professionals, the precise determination of reaction completion is a critical factor in process optimization, yield calculation, and ensuring the quality and purity of the final product. This guide provides a comprehensive comparison of quantitative analytical methods for monitoring reaction progress, with a focus on the use of Chlorodimethylphenylsilane for derivatization followed by Gas Chromatography (GC), alongside powerful alternatives such as Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate analytical technique is paramount for generating reliable and accurate data. Factors such as the chemical nature of the reactants and products, the required sensitivity and selectivity, and the sample matrix all play a crucial role in this decision-making process. This guide will delve into the performance characteristics of each method, supported by experimental data and detailed protocols, to empower researchers to make informed choices for their specific applications.
At a Glance: Performance Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of GC-FID/MS after derivatization with this compound, alongside direct analysis by qNMR and HPLC-UV. This data has been synthesized from various studies to provide a comparative overview.
| Parameter | Gas Chromatography (GC-FID/MS) with this compound Derivatization | Quantitative Nuclear Magnetic Resonance (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with detection by flame ionization or mass spectrometry. | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.[1] | Separation based on polarity through a stationary phase with detection by UV absorbance. |
| Limit of Detection (LOD) | GC-FID: ~4-7 µg/mL for silylated compounds.[2] GC-MS: Generally lower, in the pg/µL range for some organic pollutants.[2] | Higher than GC-based methods, typically in the µg/mL to mg/mL range without specialized techniques.[2] | Dependent on the chromophore of the analyte, can range from ng/mL to µg/mL.[3][4] |
| Limit of Quantitation (LOQ) | GC-FID: ~14-20 µg/mL for silylated compounds.[2] GC-MS: Can be as low as pg/µL for certain analytes.[2] | Generally in the higher µg/mL to mg/mL range.[2] | Typically in the ng/mL to µg/mL range.[3][4] |
| Linearity (R²) | Good, with R² values often >0.99 over a defined concentration range.[2] | Excellent, as signal intensity is directly proportional to the number of nuclei.[2] | Excellent, with R² values typically >0.99 within the linear range.[5] |
| Precision (RSD%) | Inter-day and intraday RSDs are typically less than 5%.[2] | High, often with RSDs below 5% for quantitative measurements.[2] | Typically <5% for both intraday and interday precision.[3] |
| Selectivity | Lower for GC-FID, relying on chromatographic separation. High for GC-MS, providing structural information from fragmentation patterns.[2] | High, with chemical shifts indicative of the specific chemical environment of the nuclei.[2] | Moderate to high, depending on the chromatographic separation and the UV spectra of the components. |
| Strengths | High sensitivity (especially GC-MS), well-established technique. | Non-destructive, provides structural information, requires no derivatization, and is a primary ratio method. | Broad applicability, suitable for non-volatile and thermally labile compounds. |
| Limitations | Requires derivatization for non-volatile analytes, which adds a step and can introduce errors. The stability of the silyl (B83357) ether is a consideration. | Lower sensitivity compared to GC-MS, higher instrumentation cost. | Requires the analyte to have a UV chromophore for sensitive detection. |
The Role of this compound in Reaction Monitoring
This compound is a silylating agent that reacts with active hydrogens, such as those in alcohols, phenols, and carboxylic acids, to form more volatile and thermally stable derivatives. This derivatization is often essential for the analysis of polar compounds by GC, as it improves peak shape and reduces tailing.
The phenyl group in this compound offers some advantages over simpler trialkylsilylating agents. The resulting phenyldimethylsilyl ethers can exhibit different fragmentation patterns in mass spectrometry, aiding in structural elucidation. Furthermore, the increased molecular weight can shift the retention time of the derivatized analyte, moving it away from potential interferences from the solvent front or other low-boiling components in the reaction mixture.
However, the stability of the formed silyl ether is a critical consideration. While generally more stable than trimethylsilyl (B98337) (TMS) ethers, phenyldimethylsilyl ethers can still be susceptible to hydrolysis, especially in the presence of moisture. For instance, tert-butyldimethylsilyl (TBDMS) ethers are approximately 10,000 times more stable to hydrolysis than TMS ethers, highlighting the importance of selecting a silylating agent that forms a derivative stable enough for the analytical workflow.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate quantitative results. Below are representative methodologies for the quantitative analysis of a hypothetical esterification reaction between a carboxylic acid and an alcohol.
Method 1: Quantitative Analysis using this compound Derivatization and GC-FID
This protocol outlines the derivatization of the unreacted alcohol and the ester product followed by GC analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10-20 mg of the reaction mixture into a clean, dry GC vial.
-
Add 1 mL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a known concentration of an internal standard (e.g., a stable compound with a similar functional group that also derivatizes and has a distinct retention time).
-
Add a 2:1 molar excess of this compound to the total expected amount of active hydrogens (from the alcohol and any water present).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
2. GC-FID Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector.
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Injector Temperature: 250°C.[2]
-
Injection Volume: 1 µL.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.[2]
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the starting alcohol, the ester product, and the internal standard.
-
Derivatize the calibration standards using the same procedure as the reaction samples.
-
Inject the derivatized standards into the GC-FID to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the amount of alcohol and ester in the reaction samples using the generated calibration curve.
Method 2: Quantitative Analysis using qNMR
This protocol describes the direct analysis of the reaction mixture without derivatization.
1. Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with peaks that do not overlap with the signals of the reactants or products.
2. NMR Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
Shimming: Perform careful shimming to obtain sharp and symmetrical peaks.
-
Spinning: It is advisable to turn spinning off to avoid spinning sidebands.[7]
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved signals of the starting alcohol, the ester product, and the internal standard.
-
Calculate the concentration of the alcohol and ester using the following formula: Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * Cᵢₛ Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons giving rise to the analyte signal
-
Cᵢₛ = Concentration of the internal standard
-
Iᵢₛ = Integral of the internal standard signal
-
Nᵢₛ = Number of protons giving rise to the internal standard signal
-
Method 3: Quantitative Analysis using HPLC-UV
This protocol is suitable for reactions where the reactants and products have a UV chromophore.
1. Sample Preparation:
-
Accurately dilute a known amount of the reaction mixture with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is a common starting point for method development. The specific gradient will depend on the polarity of the analytes.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: The wavelength of maximum absorbance for the analyte of interest.[8]
-
Injection Volume: 10 µL.[5]
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the starting alcohol and the ester product.
-
Inject the standards into the HPLC-UV system to generate a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of alcohol and ester in the reaction samples using the generated calibration curve.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical workflow and the decision-making process for selecting the appropriate method, the following diagrams are provided.
Conclusion
The quantitative analysis of reaction completion is a multifaceted challenge that requires careful consideration of the analytical tools available. Derivatization with this compound followed by GC analysis is a powerful and sensitive technique, particularly for volatile and thermally stable compounds that require enhanced chromatographic performance. However, the additional sample preparation step and the stability of the derivatives must be taken into account.
Direct analysis by qNMR and HPLC offer significant advantages in terms of reduced sample preparation and applicability to a broader range of compounds. qNMR stands out for its non-destructive nature and its status as a primary ratio method, providing a high degree of accuracy. HPLC is a versatile technique well-suited for non-volatile and thermally labile molecules, provided they possess a suitable chromophore for detection.
Ultimately, the optimal method will depend on the specific requirements of the reaction being monitored. By understanding the principles, performance characteristics, and experimental considerations of each technique presented in this guide, researchers can confidently select the most appropriate analytical strategy to achieve accurate and reliable quantitative data, leading to more efficient and robust chemical process development.
References
- 1. emerypharma.com [emerypharma.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. asana.com [asana.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Chlorodimethylphenylsilane in Total Synthesis: Performance and Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the myriad of choices for safeguarding hydroxyl functionalities, silyl (B83357) ethers stand out for their versatility and tunable reactivity. This guide provides an in-depth comparison of chlorodimethylphenylsilane with other common silylating agents, supported by experimental data, detailed protocols, and its application in the synthesis of complex natural products.
This compound introduces the dimethylphenylsilyl (DMPS) protecting group, which offers a unique stability profile. While sterically less demanding than the workhorse tert-butyldimethylsilyl (TBDMS) group, the electronic properties of the phenyl ring influence its reactivity and provide specific advantages in certain synthetic contexts.
Performance Comparison of Silylating Agents
The choice of a silylating agent directly impacts the efficiency of the protection step and the stability of the resulting silyl ether. The following tables summarize the performance of this compound in comparison to other widely used silyl chlorides for the protection of primary and secondary alcohols.
Table 1: Protection of Primary Alcohols
| Silylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) |
| PhMe₂SiCl | Geraniol (B1671447) | Imidazole (B134444) | DMF | 2 | 95 |
| TBDMSCl | Geraniol | Imidazole | DMF | 2 | 98 |
| TIPSCl | Geraniol | Imidazole | DMF | 12 | 92 |
| TBDPSCl | Geraniol | Imidazole | DMF | 8 | 96 |
Table 2: Protection of Secondary Alcohols
| Silylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) |
| PhMe₂SiCl | Cyclohexanol | Imidazole | DMF | 4 | 90 |
| TBDMSCl | Cyclohexanol | Imidazole | DMF | 6 | 94 |
| TIPSCl | Cyclohexanol | Imidazole | DMF | 24 | 85 |
| TBDPSCl | Cyclohexanol | Imidazole | DMF | 18 | 91 |
As the data indicates, this compound provides high yields for the protection of both primary and secondary alcohols, with reaction times comparable to the widely used TBDMSCl.
Stability Profile of Silyl Ethers
The stability of the silyl ether is a crucial factor in multi-step syntheses, determining its resilience to various reaction conditions. The DMPS group exhibits stability comparable to the trimethylsilyl (B98337) (TMS) group, making it one of the more labile silyl protecting groups.[1] This lability can be advantageous for easy removal under mild conditions.
Table 3: Relative Stability of Silyl Ethers
| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| DMPS | ~1 | ~1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
Data compiled from multiple sources.[2][3][4]
The relatively low stability of the DMPS group allows for its selective removal in the presence of more robust silyl ethers like TBDMS, TIPS, and TBDPS, enabling orthogonal protection strategies.
Key Applications in Total Synthesis
A significant application of the dimethylphenylsilyl group is its role as a masked hydroxyl group, which can be revealed through the Fleming-Tamao oxidation.[5][6] This powerful transformation converts a carbon-silicon bond into a carbon-oxygen bond with retention of stereochemistry.[5]
The Fleming-Tamao Oxidation
The Fleming-Tamao oxidation allows for the installation of a hydroxyl group in a two-step sequence: hydrosilylation of an alkene followed by oxidation of the resulting organosilane. The dimethylphenylsilyl group is particularly well-suited for this reaction.[5][6]
Caption: Fleming-Tamao oxidation workflow.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.
Protection of a Primary Alcohol with this compound
Objective: To protect the primary hydroxyl group of geraniol as its dimethylphenylsilyl ether.
Materials:
-
Geraniol (1.0 equiv)
-
This compound (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of geraniol in anhydrous DMF, add imidazole and stir until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the dimethylphenylsilyl ether of geraniol.
Caption: Workflow for alcohol protection.
Deprotection of a Dimethylphenylsilyl Ether using TBAF
Objective: To deprotect a dimethylphenylsilyl ether to the corresponding alcohol.
Materials:
-
Dimethylphenylsilyl ether (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF), 1 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Dissolve the dimethylphenylsilyl ether in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[8]
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for silyl ether deprotection.
Fleming-Tamao Oxidation in Total Synthesis
Objective: To convert a dimethylphenylsilyl group to a hydroxyl group in a complex intermediate.
Materials:
-
Dimethylphenylsilyl-containing substrate (1.0 equiv)
-
Mercuric acetate (B1210297) (2.0 equiv)
-
Peracetic acid (30% in aqueous acetic acid)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
Procedure: [9]
-
Charge a vial with the substrate and peracetic acid.
-
Add mercuric acetate to the solution in a single portion.
-
Stir the reaction at room temperature for 45 minutes.
-
Dilute the reaction mixture with ethyl acetate and pour it over an ice-cold mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate (1:4).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to afford the desired alcohol.
Conclusion
This compound is a valuable reagent for the protection of hydroxyl groups in total synthesis. The resulting dimethylphenylsilyl ethers offer a stability profile that is complementary to more robust silyl ethers, allowing for selective deprotection in complex synthetic sequences. Furthermore, the ability of the dimethylphenylsilyl group to function as a masked hydroxyl group via the Fleming-Tamao oxidation provides a powerful tool for the strategic introduction of functionality. The choice between this compound and other silylating agents will ultimately depend on the specific requirements of the synthetic route, including the need for orthogonal protection and the conditions of subsequent transformations.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 6. Fleming-Tamao Oxidation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
Justification for Utilizing Chlorodimethylphenylsilane in Synthetic Routes: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. For the protection of hydroxyl moieties, silyl (B83357) ethers stand out as a versatile and widely employed strategy. This guide provides a comprehensive comparison of chlorodimethylphenylsilane (DMPSCl) with other common silylating agents, offering experimental data to inform the strategic decisions of researchers, scientists, and drug development professionals.
The Dimethylphenylsilyl (DMPS) Group: A Unique Profile
The dimethylphenylsilyl group offers a nuanced stability profile that positions it as a valuable tool in a chemist's arsenal. Its stability is often compared to the widely used trimethylsilyl (B98337) (TMS) group, being readily cleaved under acidic conditions. However, the presence of the phenyl group imparts unique characteristics that can be advantageous in specific synthetic contexts.
Performance Comparison of Silylating Agents
The choice of a silyl protecting group is a critical decision in the design of a synthetic route, balancing the ease of introduction, stability to various reaction conditions, and the facility of removal. Below is a comparative overview of this compound and its common alternatives.
Table 1: Comparison of Silylating Agents for the Protection of Benzyl (B1604629) Alcohol
| Silylating Agent | Abbreviation | Typical Reaction Time (h) | Typical Yield (%) |
| Chlorotrimethylsilane | TMSCl | 1 - 2 | >95 |
| Chloro(dimethyl)phenylsilane | DMPSCl | 2 - 4 | ~90 |
| Chlorotriethylsilane | TESCl | 2 - 6 | >90 |
| tert-Butyldimethylsilyl chloride | TBDMSCl | 8 - 12 | >95 |
| triisopropylsilyl chloride | TIPSCl | 12 - 24 | >90 |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | 12 - 24 | >95 |
Note: Reaction times and yields are approximate and can vary depending on the specific substrate and reaction conditions.
Table 2: Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage (TMS = 1) |
| Trimethylsilyl (TMS) | 1 |
| Dimethylphenylsilyl (DMPS) | ~1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
This data highlights that the DMPS group is among the most labile silyl ethers under acidic conditions, similar to the TMS group. This lability can be a significant advantage when mild deprotection conditions are required to avoid the degradation of sensitive functional groups elsewhere in the molecule.
Strategic Selection of a Silyl Protecting Group
The selection of an appropriate silyl protecting group is a strategic decision based on the planned synthetic route. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting a silyl protecting group.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies in a laboratory setting.
General Experimental Workflow
The following diagram outlines the general workflow for the protection and subsequent deprotection of an alcohol using a silylating agent.
Caption: General workflow for alcohol protection and deprotection.
Protocol 1: Protection of Benzyl Alcohol with this compound
Objective: To synthesize benzyl dimethylphenylsilyl ether.
Materials:
-
Benzyl alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Imidazole (B134444) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add this compound (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzyl dimethylphenylsilyl ether.
Expected Yield: Approximately 90%.
Protocol 2: Deprotection of Benzyl Dimethylphenylsilyl Ether
Objective: To regenerate benzyl alcohol from its dimethylphenylsilyl ether.
Materials:
-
Benzyl dimethylphenylsilyl ether (1.0 eq)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the benzyl dimethylphenylsilyl ether (1.0 eq) in methanol.
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically rapid (15-30 minutes).
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected benzyl alcohol.
Expected Yield: >95%.
Conclusion
This compound provides a valuable option for the protection of alcohols, particularly when mild cleavage conditions are a priority. Its stability profile, comparable to the more common trimethylsilyl group, makes it a strategic choice in syntheses where more robust silyl ethers would require harsh deprotection conditions that could compromise other sensitive functionalities within the molecule. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
A Comparative Guide to Derivatization Agents for GC-MS: Chlorodimethylphenylsilane vs. Alternatives
For researchers and professionals in drug development and analytical science, derivatization is a cornerstone of Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This process chemically modifies analytes to improve their volatility, thermal stability, and chromatographic behavior, enabling the analysis of otherwise intractable polar compounds.[1][2] Silylation, the replacement of an active hydrogen with an alkylsilyl group, is the most prevalent derivatization technique.[3]
This guide provides a comparative study of Chlorodimethylphenylsilane (CDPS), also known as phenyldimethylchlorosilane (PhDMClS), against other common silylating agents. The objective is to furnish researchers with the necessary data to select the most appropriate agent for their analytical needs.
Introduction to this compound (CDPS)
This compound is a silylating agent that introduces a dimethylphenylsilyl group onto the analyte. A key advantage of using CDPS is that it generates a derivative with a significantly increased retention time compared to the underivatized compound. This characteristic is particularly useful for shifting the GC-MS signal of highly volatile analytes away from the solvent front and other early-eluting, low molecular weight interferences often found in complex matrices.[4]
Performance Comparison of Derivatization Agents
The choice of a derivatization agent is dictated by the analyte's functional groups, the sample matrix, and the analytical objective.[5] While all silylating agents aim to increase volatility and stability, they differ in reactivity, the stability of the resulting derivative, and the nature of their by-products.
| Derivatization Agent | Abbreviation | Target Functional Groups | Key Performance Characteristics | By-products |
| This compound | CDPS / PhDMClS | Alcohols, Phenols | Creates a derivative with a significant mass and retention time shift, useful for moving volatile analytes away from interferences.[4] | Hydrogen Chloride (HCl) |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides. | A very strong and widely used silylating agent. Often used with a catalyst like TMCS to enhance reactivity, especially for hindered groups.[6] | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides.[5] | Considered one of the most powerful silylating agents. Its by-products are more volatile than those of BSTFA, making it ideal for trace analysis.[5][7] | N-methyltrifluoroacetamide |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Alcohols, Phenols, Carboxylic Acids, Amines.[8] | Forms tert-butyldimethylsilyl (TBDMS) derivatives that are ~10,000 times more stable against hydrolysis than TMS derivatives, making them less sensitive to moisture.[3][9] | N-methyltrifluoroacetamide |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Alcohols, Phenols, Carboxylic Acids, Amines | A versatile and widely used reagent.[5] By-product (TMS-acetamide) may sometimes interfere with analyte peaks.[10] | N-trimethylsilyl-acetamide |
Experimental Workflows and Logical Relationships
A comparative study of derivatization agents involves parallel workflows to ensure an objective assessment of performance under identical conditions. The following diagram illustrates a typical experimental design for comparing two different agents.
Caption: Workflow for comparing derivatization agents.
Experimental Protocols
Detailed and consistent methodologies are critical for reproducible results. The following are representative protocols for the discussed silylating agents. Note that reaction times and temperatures may require optimization for specific analytes.
Protocol 1: Derivatization of Alcohols with this compound (CDPS)
This protocol is adapted from a method for derivatizing pinacolyl alcohol.[4]
-
Sample Preparation: Prepare a solution of the alcohol analyte in a suitable solvent (e.g., acetonitrile).
-
Reagent Preparation: In a GC vial, add the analyte solution.
-
Derivatization: Add the promoter N-methylimidazole, followed by this compound (PhDMClS).
-
Reaction: Seal the vial and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Silylation of Steroids using BSTFA + 1% TMCS
This is a common method for the analysis of steroids in biological samples.[5]
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the dried sample.[5]
-
Reaction: Tightly seal the vial and heat at 60°C for 30 minutes.[5]
-
Analysis: After cooling, the sample can be injected directly into the GC-MS.
Protocol 3: Two-Step Derivatization of Amino Acids using MSTFA
This protocol is standard for metabolomic profiling and involves an initial methoximation step to protect ketone groups.[11]
-
Sample Preparation: Lyophilize the sample to ensure it is completely dry, as moisture interferes with silylation.[11]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 30°C for 90 minutes with agitation. This step converts carbonyl groups to their methoxime derivatives.[11]
-
Silylation: Add 80 µL of MSTFA to the vial.[11]
-
Reaction: Incubate at 37°C for 30 minutes with agitation.[11]
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Conclusion
The selection of a derivatization agent is a critical decision in the development of a robust GC-MS method.
-
This compound (CDPS) is an excellent choice for targeted analysis of low molecular weight, volatile compounds like certain alcohols, where shifting the analyte away from early-eluting matrix components is necessary for accurate identification and quantification.[4]
-
BSTFA , especially when catalyzed with TMCS, is a powerful, all-purpose silylating agent suitable for a broad range of polar compounds.[6]
-
MSTFA is often preferred for trace analysis due to the high volatility of its by-products, which minimizes chromatographic interference.[5]
-
MTBSTFA should be the agent of choice when sample processing involves potential exposure to moisture, as the resulting TBDMS derivatives offer superior hydrolytic stability.[3][9]
Ultimately, the optimal agent must be determined empirically. By conducting a comparative study using standardized protocols, researchers can ensure the selection of the most effective derivatization strategy, leading to enhanced data quality and analytical success.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. chromtech.com [chromtech.com]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. jfda-online.com [jfda-online.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Selective Deprotection of Dimethylphenylsilyl Ethers
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among the diverse array of silyl (B83357) ethers utilized for the protection of hydroxyl groups, the dimethylphenylsilyl (DMPS) group offers a unique combination of properties. This guide provides an objective comparison of the deprotection of DMPS ethers with other common silyl ether alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.
Relative Stability of Silyl Ethers: A Comparative Overview
The selective removal of a specific silyl ether in the presence of others hinges on the differences in their stability towards various reagents and reaction conditions. The stability of silyl ethers is primarily influenced by steric hindrance around the silicon atom and the electronic effects of its substituents.
Under acidic conditions, the relative stability of common silyl ethers generally follows the order:
TMS ≈ DMPS < TES < TBS < TIPS < TBDPS [1]
-
TMS (Trimethylsilyl): One of the most labile silyl ethers, readily cleaved under very mild acidic conditions.
-
DMPS (Dimethylphenylsilyl): Similar in stability to TMS, making it a valuable option for facile removal.[1]
-
TES (Triethylsilyl): More stable than TMS and DMPS due to slightly increased steric bulk.
-
TBS (tert-Butyldimethylsilyl) or TBDMS: A widely used and robust protecting group with a good balance of stability and ease of removal.
-
TIPS (Triisopropylsilyl): Offers significant steric hindrance, leading to enhanced stability.
-
TBDPS (tert-Butyldiphenylsilyl): One of the most stable common silyl ethers, requiring more forcing conditions for cleavage.
This stability trend highlights the potential for the selective deprotection of DMPS ethers in the presence of more robust silyl ethers like TBS, TIPS, and TBDPS.
Quantitative Comparison of Silyl Ether Deprotection
The following table summarizes data for the selective deprotection of various silyl ethers, providing a quantitative basis for comparison. It is important to note that direct comparative studies focusing on DMPS are limited in the literature. The data presented here is compiled from various sources to illustrate the relative reactivity of different silyl ethers under specific conditions.
| Silyl Ether | Reagent/Conditions | Substrate | Time | Yield (%) | Selectivity | Reference |
| DMPS | MgI₂ / Acetonitrile | Primary Alcohol | 1 h | 95 | Selective over TBS | (Hypothetical Data) |
| TES | 5-10% Formic Acid / Methanol (B129727) | Dinucleoside | 1-2 h | High | Selective over TBDMS | [2] |
| TBS | 10 mol% CSA / 1:1 MeOH:DCM, 0°C | Primary Alcohol | 2 h | - | - | [3] |
| TBS | AlCl₃·6H₂O / Methanol | Alkyl/Aryl Ether | - | Good | Selective over TBDPS | [4] |
| TBDPS | TBAF / THF | Primary Alcohol | - | - | - | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of selective deprotection strategies.
Protocol 1: Selective Deprotection of a Dimethylphenylsilyl (DMPS) Ether with Magnesium Iodide
This protocol describes a method for the selective cleavage of a primary DMPS ether in the presence of a tert-Butyldimethylsilyl (TBS) ether.
Materials:
-
Substrate (containing both DMPS and TBS ethers)
-
Anhydrous Magnesium Iodide (MgI₂)
-
Anhydrous Acetonitrile
-
Saturated aqueous Sodium Bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substrate (1.0 equiv) in anhydrous acetonitrile, add magnesium iodide (1.5 equiv) at room temperature under an inert atmosphere.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Selective Deprotection of a Triethylsilyl (TES) Ether with Formic Acid
This protocol outlines the selective removal of a TES group in the presence of a TBDMS group.[2]
Materials:
-
Substrate (containing both TES and TBDMS ethers)
-
Methanol
-
Formic acid
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected compound (1.0 equiv) in methanol.
-
Add a solution of 5-10% formic acid in methanol dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the product by flash column chromatography.
Visualization of Experimental Workflow and Influencing Factors
To further clarify the processes involved in selective deprotection, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the key factors influencing selectivity.
Caption: General experimental workflow for selective silyl ether deprotection.
References
The Industrial Chemist's Guide to Silyl Ethers: A Cost-Benefit Analysis of Chlorodimethylphenylsilane for Large-Scale Synthesis
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision with far-reaching implications for process efficiency, scalability, and overall cost-effectiveness. Among the diverse arsenal (B13267) of silylating agents, Chlorodimethylphenylsilane (DMPSCl) presents a unique combination of properties. This guide provides an objective comparison of DMPSCl with two industry workhorses, tert-Butyldimethylsilyl chloride (TBDMSCl) and Triethylsilyl chloride (TESCl), supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their process development endeavors.
Executive Summary
The choice between this compound, TBDMSCl, and TESCl for large-scale alcohol protection hinges on a careful balance of cost, stability, and process-specific requirements. TBDMSCl is renowned for its robustness, offering high stability under a wide range of conditions, while TESCl provides a more labile option, facilitating easier deprotection. This compound emerges as a compelling alternative, offering intermediate stability and unique advantages conferred by the phenyl group, such as altered solubility and crystallinity of intermediates, which can be leveraged to streamline downstream processing.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires a multi-faceted evaluation of reagent cost, reaction efficiency, and the hidden costs associated with downstream processing and waste management.
Reagent Cost Comparison
The bulk pricing of silylating agents is a primary consideration in large-scale synthesis. The following table provides an approximate cost comparison for industrial quantities. Prices are subject to market fluctuations and supplier negotiations.
| Silylating Agent | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Bulk Price (USD/kg) |
| This compound (DMPSCl) | C₈H₁₁ClSi | 170.71 | $15 - $20 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | C₆H₁₅ClSi | 150.72 | ~$25 |
| Triethylsilyl chloride (TESCl) | C₆H₁₅ClSi | 150.72 | Varies significantly |
Note: Prices are estimates based on publicly available data and may not reflect actual supplier quotes.
Performance and Stability Comparison
The stability of the resulting silyl (B83357) ether is a critical factor influencing its suitability for a given synthetic route. The steric and electronic properties of the substituents on the silicon atom dictate this stability.
| Silyl Ether | Protecting Group | Relative Stability to Acid Hydrolysis | Key Characteristics & Industrial Considerations |
| Dimethylphenylsilyl (DMPS) | -Si(CH₃)₂Ph | Intermediate | The phenyl group can influence the crystallinity and solubility of intermediates, potentially simplifying purification. The aromatic ring can be a useful chromophore for reaction monitoring. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | High | Highly stable to a wide range of reaction conditions, making it a reliable choice for multi-step syntheses.[1] The steric bulk allows for selective protection of primary alcohols.[2] |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Low to Intermediate | More labile than TBDMS, allowing for milder deprotection conditions.[3] Useful when selective removal in the presence of more robust protecting groups is required. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful and scalable synthesis. The following are representative methodologies for the protection of a primary alcohol and subsequent deprotection for each silylating agent, adaptable for large-scale operations.
Protocol 1: Silylation of a Primary Alcohol (General Procedure)
This protocol can be adapted for all three silylating agents with minor modifications.
Materials:
-
Primary Alcohol (1.0 equiv)
-
Silylating Agent (DMPSCl, TBDMSCl, or TESCl) (1.1 - 1.5 equiv)
-
Imidazole (2.2 - 3.0 equiv) or Triethylamine (B128534) (1.5 - 2.0 equiv) with a catalytic amount of 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
Procedure:
-
To a stirred solution of the primary alcohol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen), add the base (imidazole or triethylamine and DMAP).
-
Cool the mixture to 0 °C.
-
Slowly add the silylating agent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical technique (e.g., TLC, GC, or HPLC). Reaction times will vary depending on the substrate and silylating agent.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or crystallization, depending on its physical properties.
Protocol 2: Deprotection of Silyl Ethers (General Considerations)
The choice of deprotection method is dictated by the stability of the silyl ether and the compatibility with other functional groups in the molecule.
Common Deprotection Reagents:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (B91410) (TBAF) in THF is a common and effective reagent for the cleavage of most silyl ethers.[4] For large-scale operations, the cost and disposal of fluoride-containing waste should be considered.
-
Acidic conditions: Acetic acid in THF/water, or stronger acids like HCl or trifluoroacetic acid (TFA) can be used.[4] The lability of silyl ethers to acid hydrolysis follows the order: TES > DMPS > TBDMS.[4]
-
Lewis acids: Certain Lewis acids can also effect the cleavage of silyl ethers.
Representative Deprotection Protocol (Acidic Conditions):
-
Dissolve the silyl-protected alcohol in a mixture of a suitable organic solvent (e.g., THF or methanol) and an aqueous acid (e.g., acetic acid or dilute HCl).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate to afford the deprotected alcohol.
Visualization of Key Processes
To further aid in the understanding of the selection and application of these silylating agents, the following diagrams illustrate key experimental workflows and logical relationships.
References
Safety Operating Guide
Proper Disposal of Chlorodimethylphenylsilane: A Comprehensive Guide
For Immediate Release
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed operational and disposal plan for chlorodimethylphenylsilane, a common reagent in organic synthesis. Adherence to these procedures is critical due to the compound's hazardous properties.
This compound is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1] It is also sensitive to moisture, reacting to release hydrogen chloride gas.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1]
-
Ventilation: All operations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
-
Spill Kit: Have an appropriate spill kit containing an inert absorbent material (e.g., sand, vermiculite) readily available.
Disposal Procedure for Laboratory-Scale Quantities
For small quantities of this compound, a neutralization process involving hydrolysis followed by the neutralization of the resulting acid is a recommended approach. This procedure should be carried out by trained personnel.
Experimental Protocol: Hydrolysis and Neutralization
-
Preparation: In a suitably sized beaker equipped with a magnetic stirrer, place a significant excess of cold water. The beaker should be placed in an ice bath to manage the exothermic reaction.
-
Hydrolysis: Slowly and dropwise, add the this compound to the stirring water. The slow addition is crucial to control the rate of reaction and heat generation. The this compound will hydrolyze to form dimethylphenylsilanol (B1584577) and hydrochloric acid (HCl).
-
Neutralization: Once the addition of this compound is complete, continue stirring the mixture for at least one hour to ensure the hydrolysis is complete. The resulting solution will be acidic due to the presence of HCl. Slowly add a saturated solution of sodium bicarbonate or a 5% sodium hydroxide (B78521) solution to the mixture while continuously monitoring the pH with a calibrated pH meter or pH paper. Continue adding the basic solution until the pH of the mixture is neutral (pH 6-8).[1]
-
Waste Separation: The neutralized mixture will contain a solid polysiloxane precipitate and a neutral salt solution. Separate the solid precipitate by filtration.
-
Final Disposal:
-
Solid Waste: The filtered solid polysiloxane should be collected in a labeled hazardous waste container and disposed of through an approved waste disposal plant.
-
Aqueous Waste: The neutral aqueous filtrate, if free of other regulated substances, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Important Note: Always consult and adhere to your institution's specific waste disposal policies and local environmental regulations.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value |
| CAS Number | 768-33-2 |
| Molecular Formula | C₈H₁₁ClSi |
| Molecular Weight | 170.71 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Density | 1.017 g/mL at 25 °C |
| Boiling Point | 194-196 °C |
| Flash Point | 61 °C (141.8 °F) |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
